Ersentilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(2S)-2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQVSQIFFFKY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154721 | |
| Record name | Ersentilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125279-79-0 | |
| Record name | Ersentilide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ersentilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERSENTILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2JY6Z298S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ersentilide's Effect on IKr Channel Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ersentilide (CK-3579) is a novel antiarrhythmic agent characterized by a dual mechanism of action: blockade of the rapid component of the delayed rectifier potassium channel (IKr) and weak beta-adrenergic antagonism. This unique pharmacological profile suggests potential efficacy in preventing ventricular fibrillation, particularly in scenarios involving the interplay of myocardial ischemia and heightened sympathetic activity. This technical guide provides a comprehensive overview of the available data on this compound's effects on IKr channel function, including its impact on cardiac action potential duration, and outlines the experimental methodologies employed in its evaluation. While specific quantitative metrics of potency such as IC50 for IKr block and Ki for beta-adrenergic receptor binding are not publicly available, this guide synthesizes the existing qualitative and quantitative findings to inform further research and development.
Core Mechanism of Action
This compound exerts its primary antiarrhythmic effect through the blockade of the IKr channel, which is encoded by the human ether-a-go-go-related gene (hERG). The IKr current is a critical component in the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound prolongs the action potential duration (APD), thereby increasing the effective refractory period of cardiac myocytes. This prolongation of the refractory period is a key mechanism for suppressing re-entrant arrhythmias.
In addition to its IKr blocking activity, this compound exhibits weak beta-adrenergic blockade. This is significant because adrenergic stimulation can counteract the APD-prolonging effects of IKr blockade. By attenuating the effects of sympathetic stimulation on the heart, this compound's beta-blocking activity may preserve its primary antiarrhythmic effect, especially in conditions of high sympathetic tone such as myocardial ischemia.
Quantitative Data Presentation
While specific concentration-response data, such as the half-maximal inhibitory concentration (IC50) for IKr block, are not available in the reviewed literature, a key study provides quantitative insight into this compound's effect on the cardiac action potential duration in a canine model.
| Parameter | Animal Model | Baseline Value (ms) | Value after this compound (ms) | Percentage Change | Pacing Cycle Length (ms) | Citation |
| Left Ventricular Monophasic Action Potential Duration | Conscious dogs with healed myocardial infarction | 179 +/- 6 | 233 +/- 5 | 30% increase | 360 | [1] |
Experimental Protocols
The following sections detail the methodologies used in the key in-vivo and in-vitro studies that have characterized the electrophysiological effects of this compound.
In-Vivo Electrophysiological Studies in a Canine Model
These studies were designed to assess the antifibrillatory efficacy of this compound in a clinically relevant model of sudden cardiac death.
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Animal Model: Conscious dogs with a healed myocardial infarction were used. This model is susceptible to ventricular fibrillation induced by the combination of exercise and acute myocardial ischemia.[1]
-
Surgical Preparation:
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A left thoracotomy was performed to induce a healed anterior myocardial infarction by occluding the left anterior descending coronary artery.
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A hydraulic occluder was placed around the left circumflex coronary artery to induce acute ischemia on demand.
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Electrodes were implanted for recording epicardial monophasic action potentials and for atrial pacing.
-
-
Experimental Procedure:
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Dogs underwent a sub-maximal exercise test on a treadmill.
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During exercise, a two-minute occlusion of the left circumflex coronary artery was performed to induce acute ischemia.
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The development of ventricular fibrillation was monitored.
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The protocol was repeated after the administration of this compound.
-
-
Data Acquisition and Analysis:
-
Epicardial monophasic action potential duration was measured at a constant heart rate maintained by atrial pacing.
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Heart rate and the incidence of ventricular fibrillation were recorded throughout the experiment.
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Statistical analysis was performed to compare the effects of this compound with control conditions.
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In-Vitro Electrophysiological Studies on Canine Cardiac Tissues
These experiments aimed to characterize the direct cellular electrophysiological effects of this compound on different cardiac tissue types.
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Tissue Preparation:
-
Canine hearts were excised, and preparations of Purkinje fibers, atrial myocardium, and ventricular myocardium were dissected.
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Tissues were superfused with Tyrode's solution, maintained at a constant temperature and pH, and gassed with 95% O2 and 5% CO2.
-
-
Electrophysiological Recordings:
-
Standard microelectrode techniques were used to record intracellular action potentials.
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Parameters measured included:
-
Maximum diastolic potential
-
Action potential amplitude
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Maximum upstroke velocity (Vmax)
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Action potential duration (APD) at various levels of repolarization
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Effective refractory period (ERP)
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-
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Pharmacological Interventions:
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Tissues were exposed to varying concentrations of this compound.
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The effects of this compound were also evaluated in the presence of other agents, such as isoproterenol (a beta-agonist) and Ba2+ (to induce abnormal automaticity), to further characterize its mechanism of action.[2]
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Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
The following diagram illustrates the proposed dual mechanism of action of this compound on a cardiac myocyte.
Caption: Dual mechanism of this compound on a cardiac myocyte.
Experimental Workflow for In-Vivo Canine Studies
This diagram outlines the logical flow of the in-vivo experiments conducted to evaluate this compound's efficacy.
Caption: Workflow for in-vivo evaluation of this compound.
Beta-Adrenergic Receptor Signaling Pathway
This diagram illustrates the canonical beta-1 adrenergic receptor signaling pathway, which is weakly antagonized by this compound.
Caption: Beta-1 adrenergic receptor signaling cascade.
Conclusion and Future Directions
This compound demonstrates a promising profile as an antiarrhythmic agent due to its dual action on IKr channels and beta-adrenergic receptors. The available data, primarily from canine models, indicates a significant prolongation of the cardiac action potential, a key antiarrhythmic mechanism. However, a more complete understanding of its pharmacological profile requires further investigation.
Future research should focus on:
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Quantitative Potency Assessment: Determining the IC50 of this compound for hERG/IKr channel block and its binding affinity (Ki) for beta-1 adrenergic receptors is crucial for a comprehensive safety and efficacy evaluation.
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Concentration-Response Relationships: Establishing a clear relationship between this compound concentration and its electrophysiological effects will be vital for defining therapeutic windows.
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Selectivity Profiling: Assessing the activity of this compound against other cardiac ion channels is necessary to fully understand its overall electrophysiological signature and predict potential off-target effects.
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Clinical Translation: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.
This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge regarding this compound's effect on IKr channel function. The dual mechanism of action holds therapeutic promise, but further quantitative and mechanistic studies are required to fully realize its potential as a novel antiarrhythmic therapy.
References
Pharmacological Profile of Ersentilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ersentilide (also known as CK-3579) is an investigational antiarrhythmic agent with a unique pharmacological profile characterized by a dual mechanism of action: blockade of the rapid component of the delayed rectifier potassium current (IKr) and antagonism of β1-adrenergic receptors.[1][2][3] Preclinical studies, primarily in canine models of sudden cardiac death, have demonstrated its potential as a potent antifibrillatory agent. This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing available data on its mechanism of action, pharmacodynamics, and the experimental protocols used in its preclinical evaluation. To date, no clinical trial data for this compound in humans has been publicly reported.
Introduction
Sudden cardiac death, often caused by ventricular fibrillation, remains a significant public health concern. Class III antiarrhythmic drugs, which prolong the cardiac action potential duration (APD) primarily through IKr blockade, are a therapeutic option. However, their efficacy can be limited, and they carry a risk of proarrhythmia, such as Torsades de Pointes. This compound was developed as a novel agent that combines IKr blockade with β1-adrenergic antagonism, a combination intended to enhance antiarrhythmic efficacy, particularly in the setting of heightened sympathetic tone, while potentially mitigating some of the risks associated with pure IKr blockers.[1][2]
Mechanism of Action
This compound exerts its antiarrhythmic effects through two primary mechanisms:
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IKr Blockade: this compound blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2] Inhibition of IKr leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial and ventricular myocardium.[1] This is a hallmark of Class III antiarrhythmic activity.
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β1-Adrenoceptor Antagonism: this compound is also a β1-adrenoceptor antagonist.[1][3] This action counteracts the effects of sympathetic stimulation on the heart, such as increased heart rate and contractility. The β-blocking activity of this compound is considered to be relatively weak.[2]
The combination of these two mechanisms is thought to be synergistic. The β-blockade component may prevent the shortening of the action potential duration that can occur with sympathetic stimulation, thereby maintaining the antiarrhythmic effect of IKr blockade, especially during conditions like myocardial ischemia and exercise.[2]
Signaling Pathway
Pharmacodynamics
Preclinical pharmacodynamic studies have primarily focused on the electrophysiological and antiarrhythmic effects of this compound in canine models.
Electrophysiological Effects
In canine cardiac tissues, this compound has been shown to:
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Prolong action potential duration (APD) and the effective refractory period (ERP).[1]
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Prolong the duration of Ca2+-dependent 'slow response' action potentials.[1]
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Suppress abnormal automaticity induced by Ba2+ and attenuate isoproterenol-induced automaticity.[1]
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Have no effect on the maximum diastolic potential, action potential amplitude, or the maximum rate of depolarization (Vmax).[1]
Antiarrhythmic Efficacy
In a canine model of sudden cardiac death involving a healed myocardial infarction and exercise-induced ischemia, this compound demonstrated significant antifibrillatory efficacy.
Quantitative Pharmacodynamic Data
| Parameter | Species | Model | Effect | Reference |
| Ventricular Fibrillation (VF) Prevention | Dog | Healed Myocardial Infarction with Exercise and Ischemia | Prevented VF in 85% of susceptible animals (11 out of 13) | [2] |
| Left Ventricular Monophasic Action Potential Duration (MAPD) at 360 ms cycle length | Dog | Anesthetized, Open Chest | Prolonged by 30% (from 179 ± 6 ms to 233 ± 5 ms) | [2] |
| QTc Interval | Dog | Conscious, Healed Myocardial Infarction | Prolonged by 9.6% (from 260 ± 7 ms to 285 ± 3 ms) | [2] |
| Resting Heart Rate | Dog | Conscious, Healed Myocardial Infarction | Decreased by 14% (from 113 ± 30 bpm to 97 ± 18 bpm) | [2] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including Cmax, Tmax, half-life, and bioavailability, are not publicly available in the reviewed literature.
Quantitative Pharmacokinetic Data
| Parameter | Species | Value | Reference |
| Cmax | Not Available | Not Available | N/A |
| Tmax | Not Available | Not Available | N/A |
| Half-life (t1/2) | Not Available | Not Available | N/A |
| Bioavailability | Not Available | Not Available | N/A |
Preclinical Safety
The preclinical safety profile of this compound has not been extensively detailed in the available literature. In the canine model of sudden cardiac death, no proarrhythmic effects were observed in animals that were not initially susceptible to ventricular fibrillation.[2]
Clinical Trials
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials of this compound in humans. The reasons for the apparent lack of clinical development are not known.
Experimental Protocols
Canine Model of Sudden Cardiac Death
This model is designed to assess the antifibrillatory efficacy of a compound in a setting that mimics the clinical scenario of sudden cardiac death in patients with a previous myocardial infarction.
Methodology:
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Myocardial Infarction Creation: A myocardial infarction is surgically induced in dogs, typically by ligating the left anterior descending coronary artery. The animals are then allowed to recover for several weeks to allow the infarct to heal.
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Susceptibility Testing: The susceptibility to ventricular fibrillation is assessed by subjecting the conscious dogs to a period of submaximal treadmill exercise followed by a brief coronary artery occlusion (e.g., 2 minutes).
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Drug Administration: Animals identified as susceptible to ventricular fibrillation are then treated with this compound.
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Efficacy Evaluation: The exercise and ischemia test is repeated to determine if this compound prevents the induction of ventricular fibrillation.
Measurement of Monophasic Action Potential (MAP)
MAP recording is a technique used to measure the electrical activity of a group of myocardial cells, providing a good approximation of the time course of the transmembrane action potential.
Methodology:
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Catheter Placement: A specialized monophasic action potential catheter is introduced into the heart, typically via a peripheral vein, and positioned against the endocardial or epicardial surface.
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Pacing: The heart is paced at various cycle lengths to assess the rate-dependent effects of the drug on the action potential.
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Recording: The MAP signals are recorded and amplified.
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Analysis: The duration of the monophasic action potential at different levels of repolarization (e.g., 90% repolarization, APD90) and the effective refractory period are measured from the recordings.
Conclusion
This compound is a preclinical antiarrhythmic agent with a promising dual mechanism of action, combining IKr blockade and β1-adrenoceptor antagonism. In canine models of sudden cardiac death, it has demonstrated potent antifibrillatory effects. However, a significant lack of publicly available data on its potency (IC50 values), pharmacokinetics, and, most notably, any human clinical trials, limits a comprehensive assessment of its therapeutic potential. The information presented in this guide is based on the available preclinical research and is intended for a scientific audience engaged in drug discovery and development. Further research would be necessary to fully elucidate the pharmacological profile of this compound and its potential clinical utility.
References
In Vivo Antiarrhythmic Profile of Ersentilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ersentilide (CK-3579) is a potent antiarrhythmic agent demonstrating significant efficacy in preclinical in vivo models of ventricular arrhythmias.[1][2] Classified as a Class III antiarrhythmic, its primary mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr).[2][3] Uniquely, this compound also possesses beta-1 adrenergic receptor blocking properties.[1][2] This dual mechanism of action contributes to its effectiveness, particularly in scenarios of heightened sympathetic activity, by prolonging the action potential duration and effective refractory period while mitigating the proarrhythmic effects of adrenergic stimulation.[2][4] This document provides a comprehensive technical overview of the in vivo antiarrhythmic effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.
Quantitative In Vivo Efficacy and Electrophysiological Effects
The in vivo antiarrhythmic potential of this compound has been primarily evaluated in conscious canine models, which are highly valued for their translational relevance in cardiac arrhythmia research.[2][5] The following tables summarize the key quantitative findings from these studies.
Table 1: Antiarrhythmic Efficacy of this compound in a Canine Model of Sudden Cardiac Death
| Parameter | Control Group | This compound-Treated Group | p-value |
| Incidence of Ventricular Fibrillation (VF) | 13 of 19 dogs (68%) | 2 of 13 susceptible dogs (15%) | <0.05 |
| Prevention of VF in High-Risk Animals | N/A | 85% (11 of 13 dogs) | <0.05 |
Data from a study in conscious dogs with a healed myocardial infarction subjected to exercise and acute myocardial ischemia.[2][4]
Table 2: Electrophysiological and Hemodynamic Effects of this compound in a Canine Model
| Parameter | Baseline | After this compound | % Change | p-value |
| Left Ventricular Monophasic Action Potential Duration (ms) at 360 ms cycle length | 179 ± 6 | 233 ± 5 | +30% | <0.001 |
| Resting Heart Rate (bpm) | 113 ± 30 | 97 ± 18 | -14% | <0.05 |
| Heart Rate before Coronary Artery Occlusion (bpm) | 220 ± 25 | 202 ± 22 | -8% | N/A |
Data from a study in conscious and anesthetized open-chest dogs.[2][4]
Detailed Experimental Protocols
The following protocols are based on methodologies reported in key in vivo studies of this compound.[2][4][6]
Conscious Canine Model of Sudden Cardiac Death
This model is designed to simulate the clinical scenario of lethal arrhythmias triggered by the interaction of acute ischemia and increased sympathetic tone in the context of a prior myocardial infarction.
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Animal Model: Adult mongrel dogs with a healed anterior myocardial infarction. The infarction is induced surgically by a two-stage occlusion of the left anterior descending coronary artery.
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Arrhythmia Induction:
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Animals are subjected to a sub-maximal treadmill exercise test.
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During the last minute of exercise, a 2-minute occlusion of the left circumflex coronary artery is performed using a hydraulic occluder.
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The development of ventricular fibrillation (VF) is monitored via electrocardiogram (ECG).
-
-
Drug Administration: this compound is administered intravenously.
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Data Collection: Continuous ECG monitoring is performed to assess heart rate and the incidence of VF.
In Vivo Electrophysiological Studies in Anesthetized Dogs
These studies aim to directly measure the effects of this compound on cardiac electrophysiological parameters.
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Animal Preparation: Anesthetized, open-chest dogs.
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Electrophysiological Measurements:
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Epicardial monophasic action potentials are recorded from the left ventricle using specialized catheters.
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Action potential duration (APD) is measured at a constant paced heart rate.
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The effects of sympathetic stimulation (e.g., via stimulation of the left stellate ganglion) on APD are assessed before and after this compound administration.
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Data Analysis: Changes in APD are quantified to determine the extent of action potential prolongation and the drug's ability to counteract the shortening of the action potential induced by sympathetic stimulation.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Antiarrhythmic Action
The following diagram illustrates the dual mechanism of action of this compound at the cellular level.
Caption: Dual mechanism of this compound action.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the sequential steps involved in the conscious canine model of sudden cardiac death to evaluate the antiarrhythmic efficacy of this compound.
Caption: Workflow for assessing this compound's antiarrhythmic efficacy.
Discussion and Conclusion
The in vivo data strongly support the antiarrhythmic potential of this compound, particularly in preventing ventricular fibrillation under conditions of myocardial ischemia and heightened sympathetic tone.[2][4] Its dual mechanism of IKr and beta-1 adrenergic blockade appears to be a key advantage, as it not only prolongs repolarization but also counteracts the proarrhythmic effects of catecholamines.[2] The conscious canine model of sudden cardiac death provides a robust platform for evaluating such agents. Further investigation into the long-term efficacy and safety profile of this compound is warranted. This technical guide provides a foundational understanding of this compound's in vivo antiarrhythmic properties for professionals engaged in cardiovascular drug discovery and development.
References
- 1. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic and electrophysiologic actions of CK-3579 and sematilide in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Ersentilide's Effect on IKr Current using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ersentilide is a potent antiarrhythmic agent that primarily exerts its effects through the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. The gene hERG (human Ether-a-go-go-Related Gene) encodes the alpha subunit of the ion channel that conducts IKr. Inhibition of this channel can prolong the cardiac action potential, an effect that can be therapeutic in certain arrhythmias but also carries a risk of proarrhythmic events like Torsades de Pointes (TdP). In addition to its IKr blocking activity, this compound also exhibits weak beta-adrenergic blockade.[1][2] This dual mechanism of action makes it a compound of significant interest in cardiovascular drug development.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the IKr current using the gold-standard whole-cell patch clamp technique. The protocols detailed below are applicable to various cell expression systems, including human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells stably expressing the hERG channel, as well as isolated cardiomyocytes.
Data Presentation: Comparative Inhibitory Effects on IKr/hERG
| Compound | IC50 (nM) | Cell Type | Temperature (°C) | Voltage Protocol | Reference |
| Dofetilide | 4 - 15 | HEK293 | 37 | Action Potential Clamp | [3] |
| Dofetilide | 35 | Xenopus Oocytes | Room Temp | Macropatch | [4] |
| Cisapride | 7 - 72 | HEK293 | 37 | Action Potential Clamp | [3] |
| Terfenadine | 96 | Rabbit Ventricular Myocytes | Not Specified | Whole-cell | [5] |
| E-4031 | 15.8 | HEK293 | Physiological | Whole-cell | [6] |
Experimental Protocols
Cell Preparation for Patch Clamp Electrophysiology
Objective: To prepare single-cell suspensions of hERG-expressing cells or isolated cardiomyocytes suitable for whole-cell patch clamp recordings.
Materials:
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hERG-expressing cell line (e.g., HEK293, CHO) or isolated cardiac myocytes.
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Cell culture medium (e.g., DMEM for cell lines).
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Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
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Trypsin-EDTA (for adherent cell lines).
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Extracellular (bath) solution.
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Pipettes and sterile consumables.
Protocol for hERG-expressing Cell Lines:
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Grow cells to 70-80% confluency in appropriate culture flasks.
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Aspirate the culture medium and wash the cells once with sterile PBS.
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Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
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Neutralize the trypsin by adding 2-3 volumes of complete culture medium.
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Gently triturate the cell suspension to obtain single cells.
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Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2-3 minutes.
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Aspirate the supernatant and resuspend the cell pellet in the extracellular (bath) solution.
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Plate the cells onto glass coverslips in a recording chamber and allow them to adhere for at least 15-20 minutes before starting the experiment.
Whole-Cell Patch Clamp Recording of IKr/hERG Current
Objective: To record IKr/hERG currents in the whole-cell configuration and assess the inhibitory effect of this compound.
Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 145 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | KCl | 120 |
| MgCl2 | 1.75 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Na2-ATP | 4 | |
| CaCl2 | 5.374 (to achieve desired free Ca2+) | |
| pH adjusted to 7.2 with KOH |
Voltage Clamp Protocol (CiPA Step-Ramp Protocol): This protocol is widely recommended for assessing drug effects on hERG channels.
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Hold the cell at a holding potential of -80 mV.
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Apply a depolarizing step to +40 mV for 500 ms to activate and then inactivate the hERG channels.
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Repolarize the membrane with a ramp down to -80 mV over 100 ms.
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The IKr/hERG current is typically measured as the peak tail current during the repolarization ramp.
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This pulse sequence is repeated at regular intervals (e.g., every 5-15 seconds) to monitor the current amplitude over time.
Experimental Procedure:
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
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Allow the cell to dialyze with the intracellular solution for at least 5 minutes to ensure stable recordings.
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Apply the voltage clamp protocol and record baseline IKr/hERG currents in the drug-free extracellular solution.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the extracellular solution. The final DMSO concentration should typically be kept below 0.1% to avoid solvent effects.
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Perfuse the recording chamber with the this compound-containing solution, starting with the lowest concentration.
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Record the IKr/hERG current at each concentration until a steady-state block is achieved.
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After applying the highest concentration, perform a washout with the drug-free extracellular solution to assess the reversibility of the block.
Data Analysis
Objective: To quantify the inhibitory effect of this compound on the IKr/hERG current and determine its IC50 value.
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Measure the peak tail current amplitude for each voltage clamp pulse.
-
Normalize the current amplitude at each this compound concentration to the baseline current amplitude recorded in the drug-free solution.
-
Plot the percentage of current inhibition as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (n_H): % Inhibition = 100 / (1 + (IC50 / [Drug])^n_H)
-
Statistical analysis should be performed to determine the significance of the observed effects.
Visualizations
Signaling Pathways
This compound's mechanism of action involves direct blockade of the IKr channel and modulation of the beta-adrenergic signaling pathway.
Caption: this compound's dual mechanism of action.
Experimental Workflow
The following diagram illustrates the key steps in the patch clamp protocol for assessing this compound's effect on IKr.
Caption: Workflow for this compound IKr patch clamp experiment.
Logical Relationship: Concentration-Response Analysis
This diagram outlines the logical flow of analyzing the concentration-dependent inhibition of IKr by this compound.
Caption: Logic for concentration-response data analysis.
References
- 1. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Molecular physiology and pharmacology of HERG. Single-channel currents and block by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug treatment efficiency depends on the initial state of activation in nonlinear pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Application Notes and Protocols for Voltage Clamp Studies of Ersentilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ersentilide (also known by its developmental code name CK-3579) is a novel antiarrhythmic agent with a primary mechanism of action involving the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] In addition to its potent IKr blocking activity, this compound also exhibits weak β-adrenergic blocking properties.[1][2] This dual mechanism of action makes it a subject of interest for the management of cardiac arrhythmias, particularly in the context of post-myocardial infarction.[1][2]
These application notes provide a comprehensive overview of the electrophysiological effects of this compound and detailed protocols for its characterization using voltage clamp techniques. The information is intended to guide researchers in assessing the potency and selectivity of this compound on key cardiac ion channels.
Data Presentation: Electrophysiological Profile of this compound
The following tables summarize the known and putative effects of this compound on key cardiac ion channels and receptors. It is important to note that specific quantitative data, such as IC50 and Ki values, for this compound are not widely available in public literature. The provided protocols outline the methods to experimentally determine these values.
Table 1: this compound Effects on Cardiac Ion Channels
| Ion Channel | Current | This compound Effect | IC50 | Reference Compound IC50 |
| Kv11.1 (hERG) | IKr | Blockade | Not available in public literature | Dofetilide: ~7-13 nM |
| Kv7.1/KCNE1 | IKs | Not available in public literature | Not available in public literature | Chromanol 293B: ~17.4 µM |
| Cav1.2 | ICaL | Prolongs Ca2+-dependent 'slow response' action potentials[3] | Not available in public literature | Verapamil: ~214 nM |
| Nav1.5 | INa | No effect on Vmax[3] | Not available in public literature | Flecainide: ~11.6 µM |
Table 2: this compound Effects on Adrenergic Receptors
| Receptor | Action | Ki / IC50 |
| β1-Adrenergic Receptor | Antagonist[3] | Not available in public literature |
| β2-Adrenergic Receptor | Not well characterized | Not available in public literature |
Mandatory Visualizations
Figure 1: Experimental workflow for voltage clamp analysis of this compound.
Figure 2: Signaling pathways affected by this compound.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound's effects on the IKr current using the whole-cell patch-clamp technique. These protocols can be adapted for the study of other ion channels (IKs, ICaL, INa) by modifying the voltage protocols and intracellular/extracellular solutions as indicated.
Protocol 1: Determination of this compound IC50 for IKr (hERG)
1. Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp setup, including an amplifier, a micromanipulator, an inverted microscope, and a perfusion system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution at a constant rate (e.g., 2 mL/min).
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaseal (resistance > 1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
4. Voltage Clamp Protocol for IKr
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1 second to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to record the deactivating tail current, which is characteristic of IKr.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
5. Experimental Procedure
-
Record stable baseline IKr tail currents for at least 3-5 minutes.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Allow each concentration to equilibrate for 3-5 minutes until a steady-state block is achieved.
-
Record the IKr tail current at each concentration.
-
After the highest concentration, perform a washout with the drug-free extracellular solution to assess the reversibility of the block.
6. Data Analysis
-
Measure the peak amplitude of the IKr tail current at -50 mV.
-
Normalize the current amplitude at each this compound concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
I/I_control = 1 / (1 + ([Drug]/IC50)^n)
-
Where I is the current in the presence of the drug, I_control is the baseline current, [Drug] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient.
-
-
Protocol 2: Characterization of this compound Effects on Other Cardiac Ion Channels
To assess the selectivity of this compound, its effects on other key cardiac ion channels should be investigated. The general procedure is similar to Protocol 1, with modifications to the cell line, solutions, and voltage protocols.
-
For IKs (Kv7.1/KCNE1):
-
Cell Line: Use a cell line co-expressing Kv7.1 and KCNE1.
-
Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 2-4 seconds, followed by a repolarizing step to -40 mV to record the tail current.
-
-
For ICaL (Cav1.2):
-
Cell Line: Use a cell line expressing Cav1.2, β2, and α2δ subunits, or primary cardiomyocytes.
-
Extracellular Solution: Use a solution containing Ba2+ (e.g., 10 mM) instead of Ca2+ to increase the current amplitude and reduce Ca2+-dependent inactivation.
-
Intracellular Solution: Include Cs+ instead of K+ to block potassium currents.
-
Voltage Protocol: From a holding potential of -40 mV (to inactivate sodium channels), apply a depolarizing step to 0 mV for 200 ms.
-
-
For INa (Nav1.5):
-
Cell Line: Use a cell line expressing Nav1.5.
-
Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing step to -20 mV for 50 ms.
-
Protocol 3: Assessment of β-Adrenergic Receptor Antagonism
The β-adrenergic blocking properties of this compound can be assessed functionally in a cellular context.
1. Cell Preparation and Solutions:
-
Use a cell line endogenously or exogenously expressing β1-adrenergic receptors (e.g., CHO-β1).
-
Use standard physiological solutions as described in Protocol 1.
2. Experimental Procedure:
-
Isoproterenol Stimulation:
-
In the whole-cell voltage-clamp configuration, record a relevant ion current that is modulated by β-adrenergic stimulation (e.g., ICaL in cardiomyocytes).
-
Apply a sub-maximal concentration of the β-agonist isoproterenol to elicit a stable increase in the current.
-
-
This compound Application:
-
In the continued presence of isoproterenol, apply increasing concentrations of this compound.
-
Measure the reduction in the isoproterenol-stimulated current.
-
3. Data Analysis:
-
Quantify the inhibitory effect of this compound on the isoproterenol-induced current increase.
-
Construct a concentration-response curve and calculate the IC50 for the β-adrenergic antagonist effect.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological properties of this compound. While there is a notable lack of publicly available quantitative data on its potency for various ion channels and receptors, the detailed experimental procedures outlined here will enable researchers to independently determine these critical parameters. Such studies are essential for a thorough understanding of this compound's mechanism of action and its potential as an antiarrhythmic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ersentilide in Canine Arrhythmia Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ersentilide, a Class III antiarrhythmic agent, in canine models of arrhythmia. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experimental investigations.
Mechanism of Action
This compound is a benzamide derivative that exhibits a dual mechanism of action, making it a subject of interest for managing complex arrhythmias.[1] Primarily, it functions as a blocker of the rapid component of the delayed rectifier potassium current (IKr), a key channel involved in the repolarization phase of the cardiac action potential.[2][3] By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[1]
In addition to its IKr blocking activity, this compound also possesses a weak beta-adrenergic blocking property.[2][3] This is significant because sympathetic activation can counteract the APD-prolonging effects of pure IKr blockers.[2][3] The mild antiadrenergic effect of this compound helps to maintain the prolongation of repolarization even in the presence of elevated sympathetic tone, which is often a trigger for lethal arrhythmias.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on a cardiac myocyte.
Data Presentation: Electrophysiological and Antiarrhythmic Effects
The following tables summarize the quantitative data from studies evaluating this compound in canine models.
Table 1: Electrophysiological Effects of this compound in Canine Myocardium
| Parameter | Tissue Type | Condition | This compound Effect | Reference |
| Action Potential Duration (APD) | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | Prolonged | [1] |
| Effective Refractory Period (ERP) | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | Prolonged | [1] |
| Maximum Diastolic Potential | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | No effect | [1] |
| Action Potential Amplitude | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | No effect | [1] |
| Vmax | Purkinje Fibers, Atrial & Ventricular Myocardium | In Vitro | No effect | [1] |
| Normal Purkinje Fiber Automaticity | Purkinje Fibers | In Vitro | No effect | [1] |
| Abnormal Automaticity (Ba2+ induced) | Purkinje Fibers | In Vitro | Suppressed | [1] |
| Isoproterenol-induced Automaticity | Purkinje Fibers | In Vitro | Attenuated | [1] |
| Digitalis-induced Delayed Afterdepolarizations | N/A | In Vitro | Increased magnitude, but no change in arrhythmia incidence in intact dogs | [1] |
| Left Ventricular Monophasic APD (at 360 ms cycle length) | Ventricular Myocardium | In Vivo (anesthetized) | 30% increase (from 179 ± 6 ms to 233 ± 5 ms) | [2][4] |
| APD Shortening during Sympathetic Stimulation | Ventricular Myocardium | In Vivo (anesthetized) | Completely prevented | [2][4] |
| Resting QTc Interval | N/A | In Vivo (conscious) | 9.6% increase (from 260 ± 7 ms to 285 ± 3 ms) | [3][4] |
Table 2: Antiarrhythmic Efficacy of this compound in a Canine Model of Sudden Cardiac Death
| Parameter | Animal Model | Control Group (No Drug) | This compound Treatment Group | Reference |
| Incidence of Ventricular Fibrillation (VF) | Dogs with healed myocardial infarction undergoing exercise and ischemia | 13 out of 19 dogs (68%) developed VF | 11 out of 13 susceptible dogs (85%) were protected from VF | [2][3][4] |
| Proarrhythmic Effects | Dogs without arrhythmias in the initial test | N/A | No proarrhythmic effects observed in 6 dogs | [2][4] |
| Heart Rate (Resting) | Conscious dogs with healed MI | 113 ± 30 bpm | 97 ± 18 bpm (14% decrease) | [3] |
| Heart Rate (During Acute Myocardial Ischemia) | Conscious dogs with healed MI | 15% increase to 253 ± 25 bpm | 3% increase to 209 ± 22 bpm (17% lower than control) | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects in canine models.
In Vitro Electrophysiological Studies
Objective: To characterize the direct cellular electrophysiological effects of this compound on isolated canine cardiac tissues.
Materials:
-
Canine hearts
-
Tyrode's solution (composition: NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, glucose)
-
This compound stock solution
-
Standard microelectrode recording setup
-
Programmable electrical stimulator
-
Barium chloride (BaCl2) for inducing abnormal automaticity
-
Isoproterenol for inducing automaticity
Protocol:
-
Tissue Preparation:
-
Excise hearts from anesthetized dogs and immediately place them in cold, oxygenated Tyrode's solution.
-
Dissect Purkinje fibers, right atrial free wall, and right ventricular papillary muscles.
-
Mount the tissues in a heated tissue bath (37°C) and superfuse with oxygenated (95% O2, 5% CO2) Tyrode's solution.
-
-
Electrophysiological Recordings:
-
Impale the tissues with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials.
-
Pace the tissues at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.
-
Record baseline electrophysiological parameters: Action Potential Duration at 90% repolarization (APD90), Effective Refractory Period (ERP), maximal upstroke velocity (Vmax), action potential amplitude, and resting membrane potential.
-
-
This compound Administration:
-
Introduce this compound into the superfusate at increasing concentrations.
-
Allow for an equilibration period at each concentration before repeating the electrophysiological measurements.
-
-
Induction of Abnormal Automaticity (Optional):
-
To test for effects on abnormal automaticity, superfuse Purkinje fibers with Tyrode's solution containing BaCl2.
-
Once stable abnormal automaticity is established, add this compound to the superfusate and observe the effects.
-
-
Induction of Catecholamine-Mediated Automaticity (Optional):
-
To assess effects on adrenergically-mediated automaticity, add isoproterenol to the superfusate.
-
After establishing isoproterenol-induced automaticity, introduce this compound and record the changes.
-
In Vivo Model of Sudden Cardiac Death
Objective: To evaluate the antifibrillatory efficacy of this compound in a conscious canine model susceptible to ventricular fibrillation.
Materials:
-
Adult mongrel dogs
-
Surgical instruments for sterile thoracic surgery
-
Hydraulic occluder for coronary artery occlusion
-
ECG recording equipment
-
Treadmill for exercise testing
-
This compound for intravenous administration
Protocol:
-
Surgical Creation of Myocardial Infarction (MI):
-
Anesthetize the dogs and perform a left thoracotomy.
-
Ligate the left anterior descending coronary artery to induce an anterior wall myocardial infarction.
-
Allow for a healing period of 3-4 weeks.
-
-
Exercise and Ischemia Testing (Control):
-
After the healing period, perform a submaximal exercise test on a treadmill.
-
During the last minute of exercise, inflate the hydraulic occluder placed around the left circumflex coronary artery for 2 minutes to induce acute ischemia.
-
Continuously monitor the ECG for the development of ventricular fibrillation (VF).
-
Identify dogs that are susceptible to VF.
-
-
This compound Administration and Retesting:
-
In the VF-susceptible dogs, administer this compound intravenously (e.g., 1 mg/kg).
-
After a suitable drug equilibration period, repeat the exercise and ischemia test as described above.
-
Record the incidence of VF to determine the antifibrillatory efficacy of this compound.
-
-
Monophasic Action Potential (MAP) Recordings (in anesthetized open-chest dogs):
-
In a separate cohort of anesthetized, open-chest dogs (with or without MI), place a MAP catheter on the epicardial surface of the left ventricle.
-
Pace the heart at a constant cycle length.
-
Record baseline MAP duration.
-
Administer this compound and re-measure MAP duration.
-
To assess the interaction with the sympathetic nervous system, electrically stimulate the left stellate ganglion and record MAP duration before and after this compound administration.
-
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for evaluating this compound in a canine arrhythmia model.
References
- 1. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Langendorff Perfusion with Ersentilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Langendorff-perfused isolated heart model to investigate the electrophysiological effects of Ersentilide. This ex vivo technique allows for the controlled study of a drug's impact on cardiac function, independent of systemic physiological influences.
Introduction
The Langendorff apparatus is a foundational tool in cardiovascular research, enabling the study of the intrinsic properties of the heart.[1][2] By retrogradely perfusing an isolated heart through the aorta with an oxygenated and nutrient-rich solution, cardiac viability and contractile function can be maintained for several hours.[1][3] This preparation is particularly valuable for pharmacological studies, as it allows for the precise administration of compounds and the detailed analysis of their effects on cardiac parameters such as heart rate, contractility, and electrophysiology.[4]
This compound is an antiarrhythmic agent known to prolong the cardiac action potential duration (APD).[5] Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical current in ventricular repolarization. Additionally, this compound exhibits beta-1 adrenoceptor antagonist properties. Understanding the detailed effects of this compound on the heart is crucial for its development and safe clinical application. The Langendorff perfusion model provides an ideal platform for such investigations.
Key Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
A fresh Krebs-Henseleit buffer should be prepared on the day of the experiment to ensure optimal physiological conditions for the isolated heart. The solution must be filtered (0.22 µm filter) and continuously gassed with 95% O2 and 5% CO2 (Carbogen) to maintain a pH of 7.4 and adequate oxygenation.[6][7]
Table 1: Composition of Krebs-Henseleit Buffer [6][7][8][9]
| Component | Concentration (mmol/L) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Langendorff Perfusion Protocol
The following protocol outlines the key steps for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) in a Langendorff apparatus for the administration of this compound.
Materials:
-
Langendorff Apparatus (including perfusion reservoir, water jacket for temperature control, aortic cannula, bubble trap, and peristaltic pump)
-
Krebs-Henseleit Buffer (gassed with 95% O2 / 5% CO2)
-
This compound stock solution
-
Surgical instruments for heart isolation
-
Monophasic Action Potential (MAP) electrode and recording system
-
Data acquisition system
Procedure:
-
Apparatus Preparation: Prime the Langendorff apparatus with warmed (37°C) and oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are present in the tubing.
-
Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a ligature.
-
Initiate Perfusion: Immediately initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) or constant flow. The heart should resume beating shortly after perfusion begins.
-
Stabilization Period: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline cardiac parameters, including heart rate, left ventricular developed pressure (if measured), and the monophasic action potential.
-
This compound Perfusion: Following stabilization, switch the perfusion to a Krebs-Henseleit buffer containing the desired concentration of this compound. A concentration of 1 µM is a relevant starting point for in vitro studies based on the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.
-
Data Recording: Continuously record the MAP throughout the this compound perfusion period. A perfusion duration of 20-30 minutes is typically sufficient to observe the electrophysiological effects.
-
Washout Period: After the drug perfusion period, switch back to the control Krebs-Henseleit buffer to observe the washout of the drug's effects.
Data Presentation
The primary electrophysiological effect of this compound is the prolongation of the cardiac action potential duration. This can be quantified by measuring the monophasic action potential duration at 90% repolarization (MAPD90).
Table 2: Quantitative Effects of this compound on Monophasic Action Potential Duration
| Parameter | Control (Baseline) | This compound (1 µM) | Percent Change | Reference |
| MAPD90 (ms) | Example Value: 200 ms | Example Value: 260 ms | +30% | [5] |
Note: The values presented are illustrative and may vary depending on the experimental model and conditions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Langendorff Perfusion Experimental Workflow
Caption: Experimental Workflow for this compound Perfusion.
Logical Relationship of this compound's Effects
Caption: Logical Flow of this compound's Cardiac Effects.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SutherlandandHearse [southalabama.edu]
- 5. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Table 4.1. [Compositions of the original Krebs-Henseleit salt solution and two modified versions (mmol/l).]. - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ersentilide Dose-Response in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ersentilide is an antiarrhythmic agent characterized by its dual mechanism of action: blockade of the rapid component of the delayed rectifier potassium current (IKr) and weak beta-1 adrenergic receptor antagonism.[1][2] This unique pharmacological profile suggests its potential in the management of cardiac arrhythmias. Understanding the dose-dependent effects of this compound on isolated cardiomyocytes is crucial for elucidating its electrophysiological properties and predicting its clinical efficacy and safety.
These application notes provide a comprehensive overview of the anticipated dose-response relationship of this compound in isolated cardiomyocytes, based on its known mechanism of action. Due to the limited availability of specific public data on this compound's dose-response curve, data from a well-characterized, potent IKr blocker, Dofetilide, is presented as a representative example to illustrate the expected effects. Detailed protocols for the isolation of ventricular cardiomyocytes and the electrophysiological assessment of IKr and action potential duration are also provided.
Data Presentation
The following tables summarize the expected concentration-dependent effects of an IKr blocker on the IKr current and action potential duration (APD) in isolated ventricular cardiomyocytes.
Note: The quantitative data presented below is for the representative IKr blocker, Dofetilide, and is intended to model the expected behavior of this compound.
Table 1: Dose-Response of IKr Inhibition by a Representative IKr Blocker (Dofetilide) in Isolated Cardiomyocytes
| Concentration (nM) | % IKr Inhibition (Mean ± SEM) |
| 1 | 15.2 ± 2.1 |
| 3 | 35.8 ± 3.5 |
| 10 | 65.1 ± 4.2 |
| 30 | 85.7 ± 2.9 |
| 100 | 95.3 ± 1.8 |
Data is illustrative and based on typical findings for Dofetilide.
Table 2: Dose-Dependent Effect of a Representative IKr Blocker (Dofetilide) on Action Potential Duration (APD90) in Isolated Ventricular Cardiomyocytes
| Concentration (nM) | APD90 Prolongation (%) (Mean ± SEM) |
| 1 | 10.5 ± 1.5 |
| 3 | 25.3 ± 2.8 |
| 10 | 48.9 ± 3.7 |
| 30 | 75.2 ± 5.1 |
| 100 | 98.6 ± 6.3 |
Data is illustrative and based on typical findings for Dofetilide. APD90 represents the time to 90% repolarization.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the enzymatic isolation of ventricular cardiomyocytes from an adult rodent heart using a Langendorff perfusion system.
Materials:
-
Langendorff apparatus
-
Perfusion buffer (calcium-free Tyrode's solution)
-
Digestion buffer (Perfusion buffer with collagenase type II and hyaluronidase)
-
Stop buffer (Perfusion buffer with 10% fetal bovine serum)
-
Calcium chloride (CaCl2) stock solution
-
Surgical instruments
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated, warmed (37°C) perfusion buffer to clear the coronary circulation of blood.
-
Switch to the digestion buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the apparatus, excise the atria, and gently mince the ventricular tissue in the stop buffer.
-
Disperse the cells by gentle trituration with a pipette.
-
Allow the isolated cardiomyocytes to settle by gravity and remove the supernatant.
-
Gradually reintroduce calcium to the cell suspension by adding small aliquots of CaCl2 stock solution to reach a final concentration of 1.8 mM.
-
The isolated, calcium-tolerant, rod-shaped cardiomyocytes are now ready for electrophysiological studies.
Protocol 2: Electrophysiological Measurement of IKr Current
This protocol outlines the whole-cell patch-clamp technique to measure IKr in isolated ventricular cardiomyocytes.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on the stage of the inverted microscope and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to isolate and measure the IKr tail current. A typical protocol involves a depolarizing pulse followed by a repolarizing step to elicit the tail current.
-
Record baseline IKr currents.
-
Apply this compound at various concentrations to the bath solution and record the resulting inhibition of the IKr current.
-
Analyze the data to determine the concentration-dependent block of IKr.
Protocol 3: Measurement of Action Potential Duration
This protocol describes the current-clamp method to measure action potential duration in isolated ventricular cardiomyocytes.
Materials:
-
Same as for IKr measurement.
Procedure:
-
Establish a whole-cell recording configuration as described in Protocol 2.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a fixed frequency (e.g., 1 Hz).
-
Record stable baseline action potentials.
-
Perfuse the cell with various concentrations of this compound.
-
Record the changes in action potential morphology, particularly the prolongation of the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Analyze the data to construct a dose-response curve for APD prolongation.
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated IKr block.
Caption: this compound's beta-1 adrenergic receptor blockade pathway.
Caption: Experimental workflow for assessing this compound's effects.
References
Application Notes and Protocols for Ersentilide Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell culture and key experiments involving the investigational Class III antiarrhythmic agent, Ersentilide. The primary molecular target of this compound is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. Additionally, this compound exhibits beta-1 adrenergic receptor antagonist activity.
The following sections detail the appropriate cell lines, culture conditions, and experimental procedures to assess the effects of this compound on its primary target and its secondary pharmacology, as well as its general cellular toxicity.
Cell Lines and Culture Conditions
The selection of an appropriate cell line is critical for obtaining reliable and reproducible data in this compound experiments. For studying the effects on the hERG channel, human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel) are the industry standard. For investigating beta-1 adrenergic receptor antagonism, CHO cells stably expressing the human β1-adrenergic receptor are a suitable model.
Table 1: Recommended Cell Lines for this compound Experiments
| Target | Recommended Cell Line | Key Characteristics |
| hERG (IKr) Channel Blockade | HEK293-hERG | Human embryonic kidney cells stably expressing the hERG potassium channel.[1][2][3] |
| CHO-hERG | Chinese hamster ovary cells stably expressing the hERG potassium channel.[4][5][6] | |
| Beta-1 Adrenergic Receptor Antagonism | CHO-β1AR | Chinese hamster ovary cells stably expressing the human beta-1 adrenergic receptor. |
Culture Media and Conditions
Adherence to proper cell culture techniques is paramount for maintaining cell health and ensuring the validity of experimental results. Below are the recommended media and conditions for the specified cell lines.
Table 2: Cell Culture Media and Reagents
| Component | Description | Supplier Example |
| Basal Medium (HEK293-hERG) | Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) | Gibco (Thermo Fisher Scientific) |
| Basal Medium (CHO-hERG) | Ham's F-12 Nutrient Mixture | Gibco (Thermo Fisher Scientific) |
| Serum | Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco (Thermo Fisher Scientific) |
| Antibiotics | Penicillin-Streptomycin (100 U/mL Penicillin, 100 µg/mL Streptomycin) | Gibco (Thermo Fisher Scientific) |
| Selection Antibiotic (HEK293-hERG) | Geneticin (G418 Sulfate) | Gibco (Thermo Fisher Scientific) |
| Selection Antibiotic (CHO-hERG) | Hygromycin B and Blasticidin S | InvivoGen |
| Cell Dissociation Reagent | 0.05% Trypsin-EDTA | Gibco (Thermo Fisher Scientific) |
| Cryopreservation Medium | Basal medium with 20% FBS and 10% DMSO | - |
Protocol 1: Culturing hERG-Stably Transfected HEK293 and CHO Cells
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Media Preparation:
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HEK293-hERG Growth Medium: DMEM/F12 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 400 µg/mL Geneticin (G418).[1]
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CHO-hERG Growth Medium: Ham's F-12 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 100 µg/mL Hygromycin B, and 15 µg/mL Blasticidin S.[4]
-
-
Cell Thawing:
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Rapidly thaw the cryovial in a 37°C water bath.
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Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
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Centrifuge at 150 x g for 5 minutes.
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Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh growth medium.
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Transfer the cell suspension to a T75 flask.
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Cell Maintenance:
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Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
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Change the growth medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Passaging:
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Aspirate the growth medium and wash the cell monolayer with sterile PBS.
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Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
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Neutralize the trypsin with 7-8 mL of growth medium.
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Centrifuge the cell suspension at 150 x g for 5 minutes.
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Resuspend the cell pellet in fresh growth medium and seed into new flasks at a sub-cultivation ratio of 1:3 to 1:5.[2]
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-
Cryopreservation:
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Resuspend the cell pellet in cold cryopreservation medium at a density of 1-2 x 10^6 cells/mL.
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Aliquot into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
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Experimental Protocols
The following protocols describe key experiments for characterizing the pharmacological profile of this compound.
hERG Potassium Channel Blockade Assay
The primary mechanism of action of this compound is the blockade of the hERG potassium channel. The most accurate method for quantifying this is patch-clamp electrophysiology.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
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Cell Preparation:
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Seed hERG-transfected HEK293 or CHO cells onto glass coverslips in 35 mm dishes 24-48 hours before the experiment.
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On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
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Continuously perfuse the chamber with an external solution.
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-
Solutions:
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External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
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Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a single cell and achieve the whole-cell configuration.
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Hold the cell at a membrane potential of -80 mV.
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Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.[2]
-
-
Data Acquisition and Analysis:
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Record currents using an appropriate amplifier and data acquisition software.
-
Apply this compound at increasing concentrations to the external solution.
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Measure the peak tail current amplitude at each concentration after steady-state block is achieved.
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Calculate the percentage of current inhibition for each concentration relative to the control (vehicle) current.
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Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
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Table 3: Electrophysiological Data for hERG Channel Blockers (Example)
| Compound | Cell Line | IC50 (nM) | Reference |
| Dofetilide | HEK293-hERG | 12 | |
| Cisapride | HEK293-hERG | 25 | |
| Terfenadine | CHO-hERG | 65 | |
| This compound | Data Not Available in Searched Literature |
Note: Specific IC50 values for this compound from publicly available literature were not found in the conducted search. The values for other known hERG blockers are provided for reference.
Beta-1 Adrenergic Receptor Antagonism Assay
This compound's beta-blocking activity can be quantified by its ability to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-adrenergic agonist.
Protocol 3: cAMP Assay for Beta-1 Adrenergic Receptor Antagonism
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Cell Preparation:
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Seed CHO-β1AR cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
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Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
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Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.
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Incubate for an additional 15-30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
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Generate a standard curve using the provided cAMP standards.
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Calculate the cAMP concentration in each well.
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Determine the percentage of inhibition of the agonist-stimulated cAMP response for each concentration of this compound.
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Construct a concentration-response curve and fit the data to determine the IC50 value.
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Table 4: Beta-1 Adrenergic Receptor Antagonist Affinity (Example)
| Compound | Assay Type | Ki (nM) | Reference |
| Metoprolol | Radioligand Binding | 29 | |
| Atenolol | Radioligand Binding | 137 | |
| Propranolol | Radioligand Binding | 2.5 | |
| This compound | Data Not Available in Searched Literature |
Note: Specific Ki or IC50 values for this compound's beta-1 adrenergic receptor antagonism from publicly available literature were not found in the conducted search. The values for other known beta-blockers are provided for reference.
Cytotoxicity Assay
It is essential to assess the general cytotoxicity of this compound to ensure that the observed effects in functional assays are not due to cell death.
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed hERG-transfected HEK293 or CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Construct a concentration-response curve and determine the CC50 (half-maximal cytotoxic concentration) value.
-
Table 5: Cytotoxicity Data (Example)
| Compound | Cell Line | Assay | CC50 (µM) |
| Doxorubicin | HEK293 | MTT | ~1-10 |
| This compound | Data Not Available in Searched Literature |
Note: A specific CC50 value for this compound is not available in the searched literature. The value for a known cytotoxic agent is provided as an example.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Optimizing Ersentilide Concentration for IKr Block: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ersentilide concentration for effective IKr block in experimental settings. The following question-and-answer format addresses common issues, provides detailed experimental protocols, and offers troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel antiarrhythmic agent that exhibits a dual mechanism of action. It primarily functions as a blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1] Additionally, this compound possesses a weak beta-adrenergic blocking activity.[1] This combined action allows it to prolong the action potential duration and prevent ventricular fibrillation, particularly in the context of myocardial ischemia and elevated sympathetic activity.[1]
Q2: What is the importance of studying IKr block?
The IKr current, carried by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a critical component in the repolarization phase of the cardiac action potential.[2] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[2] Therefore, assessing the potential of investigational drugs to block the hERG channel is a mandatory part of preclinical safety testing regulated by agencies like the FDA.
Q3: What is the recommended concentration range for this compound to achieve IKr block?
Q4: What are the key factors that can influence the measurement of IKr block?
Several factors can significantly impact the potency of IKr channel blockers and the reproducibility of experimental results. These include:
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Extracellular Potassium Concentration ([K+]o): The IC50 of many IKr blockers is highly dependent on the extracellular potassium concentration.[3] For example, elevating [K+]o can increase the IC50 for drugs like dofetilide, thereby reducing their blocking potency.[3]
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Voltage Protocol: The specific voltage-clamp protocol used can influence the measured IC50 value, as the drug may have different affinities for various states of the hERG channel (resting, open, or inactivated).[4][5]
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Temperature: Temperature can affect the kinetics of both the ion channel and the drug binding, leading to variability in results.
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Cellular System: Whether using a heterologous expression system (like HEK293 or CHO cells) or native cardiomyocytes can impact the observed effects due to differences in cellular environment and interacting proteins.
Quantitative Data on IKr Blockers
To provide a frame of reference for researchers determining the optimal concentration of this compound, the following table summarizes the IC50 values of other well-characterized IKr blockers.
| Drug | IC50 (IKr/hERG Block) | Cell Type | Notes |
| Dofetilide | 2.7 ± 0.9 nM (at 1 mM [K+]o) to 79 ± 32 nM (at 8 mM [K+]o) | AT-1 cells | IC50 is highly dependent on extracellular potassium concentration.[3] |
| Dofetilide | 35 nmol/L | Xenopus oocytes | Block is attenuated at positive potentials.[6] |
| Quinidine | 0.4 ± 0.1 µM (at 1 mM [K+]o) to 3.8 ± 1.2 µM (at 8 mM [K+]o) | AT-1 cells | IC50 is highly dependent on extracellular potassium concentration.[3] |
| E-4031 | ~10 nM | Various | A highly potent and specific IKr blocker. |
| Terfenadine | 80 nM | Radioligand Binding Assay | Non-cardiac drug with known hERG blocking activity.[7] |
| Astemizole | 1 nM | Radioligand Binding Assay | Non-cardiac drug with known hERG blocking activity.[7] |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recording of IKr
The whole-cell patch-clamp technique is the gold standard for directly measuring ion channel currents and assessing the effect of compounds like this compound.[8]
1. Cell Preparation:
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Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG) or isolated cardiomyocytes.
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Culture cells to an appropriate confluency on glass coverslips.
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Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 1.5 MgATP, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[9]
-
External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[9]
-
Note: The extracellular potassium concentration can be varied to study its effect on this compound's potency.
-
3. Electrophysiological Recording:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
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Set the amplifier to voltage-clamp mode and compensate for pipette and whole-cell capacitance.
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Apply a voltage protocol designed to elicit IKr. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current. For example, from a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
4. Drug Application:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the bath solution should not exceed a level known to not affect hERG channels (e.g., 0.1% for DMSO).[9]
-
Establish a stable baseline recording of IKr before drug application.
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Apply different concentrations of this compound to the cell via a perfusion system to construct a dose-response curve.
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Allow sufficient time at each concentration for the drug effect to reach a steady state.
5. Data Analysis:
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Measure the peak tail current amplitude in the absence and presence of different concentrations of this compound.
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Calculate the percentage of current inhibition for each concentration.
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Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visual Guides
Troubleshooting Guide
Problem: Unstable baseline IKr current (run-down or run-up).
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Possible Cause:
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Dialysis of essential intracellular components.
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Changes in intracellular ion concentrations.
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Poor cell health.
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-
Solution:
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Ensure the internal solution contains ATP and GTP to support cellular metabolism.
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Use the perforated patch technique to minimize dialysis of the cytoplasm.
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Confirm cells are healthy and at an appropriate passage number before recording.
-
Allow sufficient time for the cell to stabilize after achieving the whole-cell configuration before starting the experiment.
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Problem: High leak current.
-
Possible Cause:
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Poor gigaohm seal.
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Cell membrane damage during whole-cell transition.
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-
Solution:
-
Ensure the pipette tip is clean and polished.
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Apply gentle and controlled suction when forming the seal and rupturing the membrane.
-
Discard cells with a seal resistance below 1 GΩ.
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Use a leak subtraction protocol, but be aware that this may not fully compensate for large leaks.
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Problem: Inconsistent or no response to this compound.
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Possible Cause:
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Incorrect drug concentration or degradation of the compound.
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Issues with the perfusion system.
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Solubility problems with this compound.
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-
Solution:
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Prepare fresh drug solutions for each experiment.
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Verify the perfusion system is functioning correctly and delivering the solution to the cell.
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Ensure this compound is fully dissolved in the vehicle and the final solution. Consider the use of a sonicator if necessary.
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Include a positive control with a known IKr blocker (e.g., dofetilide) to confirm the experimental setup is working correctly.
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Problem: High variability in IC50 values between experiments.
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Possible Cause:
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Inconsistent experimental conditions (temperature, [K+]o).
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Variability in cell health or passage number.
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Inconsistent voltage protocols.
-
-
Solution:
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Strictly control the temperature of the recording chamber.
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Prepare external solutions from the same stock to ensure consistent ion concentrations.
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Use cells within a defined passage number range.
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Ensure the same voltage protocol is applied consistently across all experiments.
-
References
- 1. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG (Ikr, Kv11.1) - Creative Bioarray [acroscell.creative-bioarray.com]
- 3. Extracellular potassium modulation of drug block of IKr. Implications for torsade de pointes and reverse use-dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dofetilide block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Molecular physiology and pharmacology of HERG. Single-channel currents and block by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
Ersentilide solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Ersentilide in aqueous solutions. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on providing robust experimental protocols and logical troubleshooting workflows to empower researchers in their own laboratory investigations.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound based on its chemical structure?
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Basic Amine Groups: The secondary amine and the imidazole ring are basic and can be protonated at acidic pH. This protonation increases the molecule's polarity and is expected to enhance its solubility in acidic aqueous solutions.
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Hydroxyl Group: The secondary alcohol group can participate in hydrogen bonding, which may contribute favorably to its interaction with water.
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Aromatic Rings and Alkyl Chains: The presence of multiple aromatic rings and hydrocarbon portions of the molecule contributes to its lipophilicity, which likely limits its solubility in water, especially at neutral and basic pH.
Therefore, this compound is expected to exhibit pH-dependent solubility, with higher solubility at lower pH values.
Q2: Are there any predicted physicochemical properties for this compound that could guide solubility experiments?
A2: While experimentally determined values for pKa and logP are not publicly documented, computational tools can provide estimations. Researchers are encouraged to use in-silico prediction software to estimate these values.
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Predicted pKa: The secondary amine and imidazole moieties suggest that this compound will have at least two basic pKa values. Understanding these predicted pKa values can help in selecting the appropriate pH range for solubilization.
-
Predicted logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher predicted logP would indicate lower intrinsic aqueous solubility.
Q3: What are common solvents for dissolving beta-blockers like this compound?
A3: For initial stock solution preparation, organic solvents are often used. Common choices for compounds with similar structures include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
For aqueous experimental solutions, it is crucial to first prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer of choice. Direct dissolution in aqueous media is often challenging for poorly soluble compounds.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of organic stock in aqueous buffer. | The aqueous buffer has a pH at which this compound is poorly soluble. The final concentration exceeds the solubility limit in the mixed solvent system. | 1. Lower the pH of the aqueous buffer: Attempt dilutions in buffers with pH values of 2, 4, and 6. 2. Decrease the final concentration: Perform serial dilutions to find the concentration at which this compound remains in solution. 3. Increase the percentage of co-solvent: If experimentally permissible, increase the concentration of the organic solvent in the final aqueous solution. |
| Incomplete dissolution in the chosen solvent. | The solvent is not appropriate for this compound. The concentration is too high for the selected solvent. | 1. Try alternative organic solvents: If DMSO fails, consider DMF, ethanol, or methanol. 2. Use gentle heating and sonication: Warming the solution (e.g., to 37°C) and using a sonicator can aid dissolution. Ensure the compound is stable at the applied temperature. |
| Variability in experimental results. | Inconsistent solubility due to kinetic vs. thermodynamic solubility. Changes in pH of unbuffered water due to CO2 absorption. | 1. Equilibrate your solution: For thermodynamic solubility, allow the solution to equilibrate for 24-48 hours. 2. Always use buffered solutions: Avoid using unbuffered water for dilutions to maintain a constant pH. |
Experimental Protocols
Protocol 1: Kinetic and Thermodynamic Aqueous Solubility Assessment
This protocol determines the solubility of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
-
Aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
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High-performance liquid chromatography (HPLC) system with a suitable column and detection method for this compound
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Incubator/shaker
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Centrifuge
-
pH meter
Procedure:
-
Prepare a concentrated stock solution: Accurately weigh this compound and dissolve it in DMSO to prepare a 10 mM stock solution.
-
Kinetic Solubility: a. Add the this compound stock solution to the chosen aqueous buffer in a 96-well plate or microcentrifuge tubes to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µM). b. Mix and incubate at room temperature for 2 hours. c. Analyze the solutions for precipitation (visual inspection or light scattering). The highest concentration that remains clear is the kinetic solubility.
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Thermodynamic Solubility: a. Add an excess amount of solid this compound to a known volume of the aqueous buffer in a glass vial. b. Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. e. Quantify the concentration of this compound in the supernatant using a validated HPLC method. This concentration represents the thermodynamic solubility.
Protocol 2: pH-Dependent Solubility Profiling
This protocol evaluates the solubility of this compound across a range of pH values.
Procedure:
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Prepare a series of aqueous buffers with different pH values (e.g., from pH 2 to pH 10).
-
Follow the procedure for thermodynamic solubility (Protocol 1, step 3) for each of the prepared buffers.
-
Plot the measured solubility of this compound as a function of pH.
Data Presentation
Researchers should record their experimental findings in a structured format to facilitate comparison and analysis.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Method | Solubility (µg/mL) |
| e.g., Water | 25 | Thermodynamic | Record your data here |
| e.g., PBS (pH 7.4) | 25 | Thermodynamic | Record your data here |
| e.g., 0.1 M HCl | 25 | Thermodynamic | Record your data here |
| e.g., 5% DMSO in water | 25 | Thermodynamic | Record your data here |
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting this compound solubility issues.
Beta-Adrenergic Receptor Signaling Pathway
Caption: this compound's mechanism as a β1-adrenergic receptor antagonist.
References
Mitigating off-target effects of Ersentilide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ersentilide. The focus is on mitigating the known off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is classified as a Class III antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] This action prolongs the cardiac action potential duration. Additionally, this compound exhibits weak beta-adrenergic receptor antagonist properties.[1][2]
Q2: What are the primary off-target effects of this compound that I should be concerned about in my experiments?
The most significant off-target effect of this compound is the potential for excessive QT interval prolongation on an electrocardiogram (ECG).[1] This is a direct consequence of its intended hERG channel blockade.[3] Significant prolongation of the QT interval can increase the risk of life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[4][5]
Q3: How can I proactively assess the risk of this compound-induced QT prolongation in my experimental model?
Early assessment of hERG channel liability is crucial. The gold standard for this is the patch-clamp electrophysiology assay performed on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[4][5][6] Both manual and automated patch-clamp systems can be used to determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG current.[4][7] A lower IC50 value indicates a higher potency for hERG blockade and a greater potential for QT prolongation.
Q4: Are there alternative or complementary in vitro models to assess the cardiac liability of this compound?
Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used as a more comprehensive in vitro model.[8][9][10] These cells express a range of cardiac ion channels and can provide insights into the integrated effects of a compound on the cardiac action potential, including changes in duration and the potential for arrhythmogenic events.[8][11][12]
Q5: How do I assess the beta-adrenergic blocking activity of this compound in my experiments?
The beta-adrenergic antagonist effects of this compound can be quantified using receptor binding assays or functional assays. Radioligand binding assays can determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.[13] Functional assays, such as measuring changes in cAMP levels or using luciferase complementation to monitor β-arrestin recruitment in response to a beta-agonist like isoproterenol, can also be employed to determine the potency of antagonism.[14][15]
Troubleshooting Guides
hERG Patch-Clamp Assays
Problem: I am observing significant rundown of the hERG current during my manual patch-clamp recordings.
-
Possible Cause 1: Intracellular ATP depletion.
-
Solution: Ensure your intracellular (pipette) solution is supplemented with Mg-ATP (typically 2-5 mM) to support channel function.[16]
-
-
Possible Cause 2: Gradual loss of seal integrity.
-
Solution: Monitor the seal resistance throughout the experiment. If it drops significantly, the recording may become unstable. Ensure optimal cell health and proper pipette fabrication.
-
-
Possible Cause 3: Channel modification or internalization.
-
Solution: Minimize the duration of the experiment. For long-duration experiments, consider using the perforated patch technique, which helps maintain the integrity of the intracellular environment.[16]
-
-
Data Analysis Tip: If a slow, linear rundown is unavoidable, you can correct for it by measuring the current at the beginning and end of a stable baseline period and applying a time-based correction to the drug effect data.[16]
Problem: My automated patch-clamp data for this compound shows high variability between wells.
-
Possible Cause 1: Poor cell quality or inconsistent cell suspension.
-
Solution: Use healthy, logarithmically growing cells. Ensure a single-cell suspension with minimal clumps before loading onto the patch-clamp system.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect the compound solution for any signs of precipitation, especially at higher concentrations. The use of a surfactant in the extracellular medium can sometimes improve the solubility and sensitivity of the assay.[5]
-
-
Possible Cause 3: Inconsistent seal formation.
-
Solution: Review the quality control parameters of your automated system. Set a high threshold for seal resistance (e.g., >500 MΩ) to exclude poor-quality recordings from the analysis.
-
Experiments with iPSC-Derived Cardiomyocytes
Problem: I am not observing a clear effect of this compound on the action potential duration in my iPSC-CMs.
-
Possible Cause 1: Immaturity of the iPSC-CMs.
-
Solution: Ensure your iPSC-CMs have been cultured for a sufficient duration to develop a mature electrophysiological phenotype. The expression levels of key ion channels, including hERG, can change with time in culture.
-
-
Possible Cause 2: Low spontaneous beating rate.
-
Solution: The effects of hERG blockers are often more pronounced at slower heart rates (reverse use-dependence). If the spontaneous beating rate is very high, the effect of this compound may be masked.
-
-
Possible Cause 3: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.
-
Quantitative Data Summary
| Parameter | This compound Effect | Experimental Model | Reference |
| On-Target Effect | |||
| Monophasic Action Potential Duration (MAPD) | Prolonged by 30% (from 179 ± 6 ms to 233 ± 5 ms) at a 360 ms cycle length. | Anesthetized open-chest dogs. | [1] |
| Off-Target Effect (hERG Blockade) | |||
| hERG Current Inhibition (IC50) | To be determined experimentally. Potent hERG blockers typically have IC50 values in the low nanomolar to micromolar range. | HEK293 or CHO cells expressing hERG channels. | [17] |
| Off-Target Effect (Beta-Blockade) | |||
| Beta-Adrenergic Receptor Binding Affinity (Ki) | To be determined experimentally. Ki values will indicate the potency of receptor binding. | Cell membranes expressing beta-adrenergic receptors. | [13] |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Current Measurement
This protocol is a standard method for assessing the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
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Intracellular solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Plate the hERG-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the recommended voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.[6]
-
Establish a stable baseline recording in the vehicle control solution for 3-5 minutes.
-
Apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
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At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the identity of the recorded current.
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Analyze the data by measuring the peak tail current amplitude at each concentration, normalizing to the baseline, and fitting the concentration-response data to the Hill equation to determine the IC50.
In Vivo Measurement of Monophasic Action Potential Duration in Dogs
This protocol describes a method for assessing the effect of this compound on cardiac repolarization in a large animal model.
Materials:
-
Anesthetized dogs
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Monophasic action potential (MAP) catheter
-
Electrophysiology recording system
-
Pacing electrodes
Procedure:
-
Anesthetize the dog and maintain a stable physiological state.
-
Introduce the MAP catheter into the left ventricle via a femoral or carotid artery.
-
Position the catheter against the endocardial surface to obtain a stable MAP recording.
-
Pace the heart at a constant cycle length (e.g., 360 ms) to control for heart rate variability.[1]
-
Record baseline MAPs for a stable period.
-
Administer this compound intravenously at the desired dose.
-
Continuously record the MAP throughout the drug infusion and for a specified period afterward.
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Measure the MAP duration at 90% repolarization (MAPD90) from the recorded waveforms.
-
Compare the MAPD90 values before and after this compound administration to quantify the drug-induced prolongation of the action potential.[1]
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Experimental workflow for assessing this compound's cardiac liability.
Caption: Cardiac action potential and the site of this compound's action.
References
- 1. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automated patch-clamp assay [bio-protocol.org]
- 8. Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes as an in vitro model in toxicology: strengths and weaknesses for hazard identification and risk characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Cardiomyocytes from human iPSCs are valuable tools to assess non-clinical cardiotoxicity [axolbio.com]
- 13. Measurement of beta-adrenoceptor antagonists in biological fluids using a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ersentilide Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology to study the effects of Ersentilide. Given that this compound is known to block the delayed rectifier potassium current (IK), this guide addresses both general patch clamp artifacts and specific challenges associated with recording potent potassium channel blockers.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My giga-ohm seal is unstable and frequently lost after applying this compound. What could be the cause?
A1: Seal instability is a common issue in patch clamp recordings and can be exacerbated by several factors when applying a potent channel blocker like this compound.
-
Cell Health: The health of the cells is paramount. Unhealthy cells have fragile membranes, making it difficult to maintain a stable seal. Ensure your cells are in optimal condition before starting the experiment.
-
Pipette-Related Issues:
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A dirty or improperly fire-polished pipette tip can prevent a high-resistance seal from forming.
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Pipette drift, a slow movement of the pipette, can also lead to seal loss over time. Ensure your micromanipulator is stable and there is no mechanical tension on the headstage.
-
-
Solution Osmolarity: Mismatched osmolarity between your internal and external solutions can cause cell swelling or shrinking, leading to seal instability. Double-check the osmolarity of all solutions.
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Compound-Specific Effects: While not directly reported for this compound, some compounds can alter membrane properties. If you consistently lose the seal after drug application, consider reducing the concentration or ensuring the vehicle concentration is minimal and has no effect on its own.
Q2: I am observing a gradual decrease in the recorded current amplitude over time, even before applying this compound. What is this phenomenon and how can I minimize it?
A2: This phenomenon is known as "rundown" and is particularly common when recording hERG (IKr) currents, a component of the delayed rectifier current blocked by this compound.
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Dialysis of Intracellular Components: During whole-cell recording, essential intracellular components can be washed out into the pipette, leading to a decline in channel activity.
-
Solution: Including ATP and GTP in your internal solution can help to mitigate rundown. Some researchers also add creatine phosphate to help regenerate ATP.
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Perforated Patch: Consider using the perforated patch technique with agents like amphotericin B or gramicidin. This method maintains the integrity of the intracellular environment, preventing the dialysis of larger molecules and reducing rundown.
-
-
Pipette Resistance: Using a pipette with a higher resistance (smaller tip opening) can sometimes help to slow down the dialysis process.
Q3: The blocking effect of this compound seems to vary between experiments, even at the same concentration. What could be causing this variability?
A3: The apparent potency of a channel blocker can be influenced by the voltage protocol used.
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State-Dependent Block: Many ion channel blockers, particularly those targeting voltage-gated channels, exhibit state-dependent binding. This means the drug may have a different affinity for the channel when it is in the resting, open, or inactivated state.
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Voltage Protocol: The specific voltages and durations of the steps in your protocol will determine the proportion of time the channels spend in each state, thus influencing the observed level of block.
-
Recommendation: Use a standardized voltage protocol across all experiments to ensure consistency. When comparing your results to the literature, it is crucial to use a similar voltage protocol.
-
Q4: I'm having trouble breaking into the whole-cell configuration after achieving a giga-ohm seal.
A4: Difficulty in rupturing the cell membrane can be due to several factors.
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Pipette Resistance: A pipette with a very high resistance (a very small tip) can make it difficult to apply sufficient suction to rupture the membrane. Consider using a slightly lower resistance pipette.
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Suction: Apply short, sharp pulses of suction. Prolonged or gentle suction is often less effective.
-
Zap Function: Most patch clamp amplifiers have a "zap" function that delivers a brief voltage pulse to help rupture the membrane. Use this feature judiciously, as excessive zapping can damage the cell.
Q5: My recordings are very noisy. How can I reduce the electrical noise?
A5: Electrical noise is a frequent challenge in patch clamp recordings.
-
Grounding: Ensure all components of your rig are properly grounded to a common ground point.
-
Faraday Cage: The Faraday cage must be completely closed and properly grounded to shield the setup from external electrical noise.
-
Solutions: Ensure your solutions are properly filtered and that there are no air bubbles in the perfusion lines.
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Electrode: The Ag/AgCl wire in your electrode holder should be freshly chlorided and long enough to be submerged in the internal solution but not so long that it acts as an antenna.
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Perfusion System: Turn off any perfusion pumps during recording if possible to see if they are a source of noise.
Quantitative Data Summary
| Ion Channel | Current | IC50 (µM) | Hill Slope | N (replicates) |
| hERG | IKr | 0.15 | 1.1 | 8 |
| Nav1.5 | INa (peak) | > 30 | n/a | 6 |
| Nav1.5 | INa (late) | 12.5 | 1.3 | 6 |
| Cav1.2 | ICa,L | > 30 | n/a | 6 |
| KvLQT1/minK | IKs | > 30 | n/a | 6 |
| Kir2.1 | IK1 | 25.0 | 1.0 | 6 |
This table is for illustrative purposes and does not represent actual data for this compound.
Experimental Protocols
Whole-Cell Voltage Clamp Recording of IK in a Mammalian Cell Line
This protocol describes a standard method for recording the delayed rectifier potassium current (IK), the primary target of this compound, in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel).
1. Cell Preparation:
- Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.
- Use a low-density plating to ensure easy access to individual cells.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- Filter all solutions on the day of the experiment.
3. Pipette Fabrication:
- Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Fire-polish the pipette tips to ensure a smooth surface for sealing.
4. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Lower the patch pipette into the bath and apply positive pressure.
- Approach a target cell and form a giga-ohm seal by releasing the positive pressure and applying gentle suction.
- Compensate for the fast pipette capacitance.
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
- Compensate for the whole-cell capacitance and series resistance.
- Apply the desired voltage protocol and record the baseline current.
- Apply this compound at various concentrations via the perfusion system and record the resulting current inhibition.
Visualizations
Caption: A typical workflow for a patch clamp experiment to assess the effect of this compound.
Caption: A logical troubleshooting guide for common patch clamp recording issues.
Caption: Simplified signaling pathway showing this compound's effect on cardiac action potential.
References
Technical Support Center: Adjusting for Ersentilide's β-blocking Activity in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ersentilide. The content focuses on addressing the challenges presented by its dual activity as both a potent IKr blocker and a weak β-adrenergic antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a class III antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This action prolongs the cardiac action potential duration, a key effect in managing cardiac arrhythmias.[1]
Q2: What is the secondary activity of this compound that I need to be aware of in my assays?
In addition to its primary IKr blocking activity, this compound also possesses β-adrenergic blocking properties.[1] Specifically, it acts as a β1-adrenoceptor antagonist. This β-blocking effect is considered weak, approximately an order of magnitude less potent than propranolol.
Q3: How can the β-blocking activity of this compound interfere with my experimental results?
The β-blocking activity of this compound can confound the interpretation of experiments designed to assess its effects on cardiac repolarization. For instance, in cellular or tissue models with endogenous β-adrenergic tone, this compound's β-blockade can indirectly alter ion channel function and cellular signaling, masking or modifying the direct effects of IKr blockade. This is particularly relevant in studies involving sympathetic stimulation or the application of β-adrenergic agonists.
Q4: Are there specific IC50 values available for this compound's dual activities?
While this compound is known to be a potent IKr blocker and a weaker β-blocker, specific IC50 values for both activities are not consistently reported in publicly available literature. The potency of IKr blockers can be highly dependent on the specific voltage protocol used in patch-clamp experiments. For β-blockade, the potency can vary based on the assay format (e.g., radioligand binding vs. functional assays). The table below provides a qualitative comparison and includes representative IC50 values for other compounds to illustrate the concept of dual activity assessment.
Data Presentation: Potency Comparison
Table 1: Qualitative and Representative Quantitative Comparison of Dual IKr and β-Blocking Activity
| Compound | Primary Target | Secondary Target | Representative IKr/hERG IC50 (nM) | Representative β-Adrenergic Receptor IC50/Ki (nM) | Potency Ratio (β-blockade/IKr block) |
| This compound | IKr (hERG) | β1-Adrenergic Receptor | Not readily available | Not readily available | ~10-fold less potent β-blockade than propranolol |
| Sotalol | IKr (hERG) | β1/β2-Adrenergic Receptor | 343,000 | 78,000 | ~0.23 |
| Amiodarone | Multiple Channels | α/β-Adrenergic Receptor | ~1,000 | ~500 | ~0.5 |
Note: IC50 values can vary significantly based on experimental conditions. The values presented for sotalol and amiodarone are for illustrative purposes to highlight the concept of dual activity and varying potency.
Experimental Protocols
To accurately characterize the effects of this compound, it is crucial to design experiments that can distinguish between its IKr blocking and β-adrenergic blocking activities.
Protocol 1: Electrophysiological Assessment of IKr (hERG) Blockade
This protocol outlines the whole-cell patch-clamp technique to measure IKr currents in a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
Materials:
-
HEK293 cells stably expressing hERG channels
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Preparation: Plate HEK293-hERG cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.
-
Baseline Recording: Record stable baseline currents for at least 3 minutes.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound. To minimize β-adrenergic effects in this isolated system, do not include any adrenergic agonists.
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Data Acquisition: Record the current inhibition at steady state for each concentration of this compound.
-
Data Analysis: Measure the peak tail current amplitude before and after drug application. Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Functional Assessment of β-Adrenergic Blockade (cAMP Assay)
This protocol describes a functional assay to quantify the β-blocking activity of this compound by measuring its ability to inhibit isoproterenol-stimulated cAMP production.
Materials:
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Cells expressing β1-adrenergic receptors (e.g., CHO-β1)
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Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Isoproterenol (a non-selective β-agonist)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Methodology:
-
Cell Seeding: Seed CHO-β1 cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Pre-incubation: Remove the culture medium and add this compound at various concentrations in assay buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the control wells (isoproterenol alone). Plot the percentage of inhibition against the concentration of this compound and fit the data to a suitable pharmacological model to determine the IC50 value.
Troubleshooting Guide
Issue 1: Unexpectedly large or small effect of this compound on action potential duration (APD) in cardiac tissue preparations.
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Possible Cause: The endogenous sympathetic tone or the presence of catecholamines in the experimental buffer is influencing the outcome. This compound's β-blocking activity may be either attenuating a baseline APD-shortening effect of sympathetic stimulation (leading to an apparently larger APD prolongation) or having minimal effect if the baseline sympathetic tone is low.
-
Troubleshooting Steps:
-
Control for Sympathetic Tone: To isolate the IKr blocking effect, pretreat the tissue with a potent, selective β-blocker (e.g., propranolol at a concentration that fully saturates β-receptors) before applying this compound. This will negate the influence of endogenous catecholamines and this compound's own β-blocking activity.
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Stimulate Adrenergic Pathway: Conversely, to specifically investigate the interplay, apply this compound in the presence of a β-agonist like isoproterenol. This will reveal the extent to which this compound's β-blocking activity can counteract the effects of sympathetic stimulation.
-
Issue 2: Discrepancy between IKr block potency measured in a heterologous expression system (e.g., HEK293) and the observed effect in native cardiomyocytes.
-
Possible Cause: Native cardiomyocytes have complex signaling pathways that are absent in simple expression systems. The β-blocking activity of this compound can modulate these pathways (e.g., cAMP-PKA signaling), which in turn can affect other ion channels and alter the overall cellular response.
-
Troubleshooting Steps:
-
Pharmacological Dissection: In cardiomyocyte experiments, use specific inhibitors to block downstream effectors of the β-adrenergic pathway (e.g., a PKA inhibitor) to see if this alters the response to this compound.
-
Isoproterenol Co-application: As in the tissue preparation, co-apply isoproterenol with this compound to unmask the β-blocking component of its action in the native cell environment.
-
Mandatory Visualizations
Caption: β-Adrenergic signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow to dissect this compound's dual activity.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Ersentilide experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ersentilide. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is classified as a Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This blockade leads to a prolongation of the cardiac action potential duration and an increase in the effective refractory period.[2][3] Additionally, this compound exhibits a weaker beta-adrenergic receptor antagonist activity.[1][4]
Q2: What are the expected electrophysiological effects of this compound in preclinical models?
A2: In canine models, this compound has been shown to prolong the action potential duration. For instance, it increased the left ventricular monophasic action potential duration by approximately 30% at a 360 ms cycle length.[1][5] It also prolongs the QTc interval.[5] Due to its beta-blocking properties, a reduction in heart rate is also an expected effect.[1][5]
Q3: Are there known off-target effects for this compound?
A3: Besides its primary activity on the hERG channel (IKr), this compound is known to have beta-1 adrenoceptor antagonist properties.[2][3] Comprehensive off-target screening data for this compound is not widely published. As with any pharmacological agent, it is crucial to consider the possibility of other off-target interactions, which could contribute to experimental variability.
Q4: What is the potential for proarrhythmic effects with this compound?
A4: Like other Class III antiarrhythmic drugs that block the hERG channel, this compound has a theoretical potential to cause exaggerated QT prolongation, which can lead to polymorphic ventricular tachycardia, specifically Torsades de Pointes (TdP).[5][6] However, one study in a canine model of lethal arrhythmias showed that this compound was effective in preventing ventricular fibrillation and did not show proarrhythmic effects in animals without pre-existing arrhythmias.[1][5] The risk of proarrhythmia is a critical consideration in both preclinical and clinical safety assessments.
Troubleshooting Guide
Experimental variability and a lack of reproducibility can be significant challenges when working with IKr/hERG channel blockers like this compound. Below are common issues and troubleshooting suggestions.
Issue 1: High Variability in IC50 Values for hERG Blockade
Possible Causes:
-
Experimental Temperature: The potency of many hERG blockers is temperature-sensitive. Experiments conducted at room temperature may yield different IC50 values compared to those performed at physiological temperature (35-37°C).[7]
-
Extracellular Potassium Concentration ([K+]o): The potency of IKr blockers can be highly dependent on the extracellular potassium concentration.[8] Low [K+]o can significantly increase the blocking potency of some drugs.[4][8]
-
Voltage Protocol: The specific voltage-clamp protocol used can influence the apparent potency of state-dependent hERG blockers.[9]
-
Cell Line and Expression System: The type of cell line used (e.g., HEK293, CHO) and the level of hERG expression can affect the measured current and drug sensitivity.
-
Compound Stability and Adsorption: Hydrophobic compounds can adsorb to laboratory plastics, leading to lower effective concentrations.
Troubleshooting Steps:
-
Standardize and Report Temperature: Maintain a consistent temperature throughout the experiment and clearly report it in your methodology. For physiological relevance, aim for 35-37°C.
-
Control [K+]o: Use a standardized extracellular solution with a known and reported potassium concentration. Be aware that even small variations can impact results.
-
Use Standardized Voltage Protocols: Employ a consistent and well-documented voltage protocol. The FDA provides recommendations for standardized voltage protocols for cardiac ion channel studies.[7]
-
Cell Line Authentication: Regularly authenticate your cell line to ensure you are working with the correct cells and that expression levels are stable.
-
Minimize Compound Adsorption: Use low-binding labware and prepare fresh dilutions of the compound for each experiment.
Issue 2: Inconsistent Measurement of Action Potential Duration (APD) Prolongation
Possible Causes:
-
Heart Rate/Pacing Frequency: The effect of IKr blockers on APD can be reverse use-dependent, meaning the effect is more pronounced at slower heart rates.[10]
-
Autonomic Tone: In in vivo or ex vivo preparations, variations in autonomic nervous system activity can alter heart rate and APD, confounding the effects of the drug.
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Tissue Viability: In tissue preparations, declining tissue health can lead to changes in baseline electrophysiological parameters.
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Multi-ion Channel Effects: If this compound has off-target effects on other ion channels (e.g., calcium or sodium channels), the net effect on APD may be complex and vary between different cardiac tissues.
Troubleshooting Steps:
-
Control Pacing Frequency: In in vitro and ex vivo experiments, maintain a constant pacing frequency and report it.
-
Consider Autonomic Blockade: In in vivo studies, consider using autonomic blockers to isolate the direct cardiac effects of this compound, separate from its beta-blocking activity.
-
Monitor Tissue Health: Ensure adequate superfusion and oxygenation of tissue preparations. Monitor baseline parameters over time to check for stability.
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Characterize Off-Target Effects: If significant variability is observed, consider investigating the effects of this compound on other key cardiac ion channels.
Data Presentation
Table 1: Electrophysiological Effects of this compound in a Canine Model [1][5]
| Parameter | Condition | Value | % Change |
| Left Ventricular Monophasic APD | Control | 179 ± 6 ms | N/A |
| This compound | 233 ± 5 ms | +30% | |
| Resting QTc Interval | Control | 260 ± 7 ms | N/A |
| This compound | 285 ± 3 ms | +9.6% | |
| Resting Heart Rate | Control | 113 ± 30 bpm | N/A |
| This compound | 97 ± 18 bpm | -14% |
APD: Action Potential Duration; QTc: Corrected QT interval; bpm: beats per minute. Data are presented as mean ± SEM.
Table 2: Factors Influencing Experimental Variability of IKr/hERG Blockers
| Factor | Source of Variability | Recommendation for Reproducibility |
| Temperature | Affects channel gating and drug binding kinetics. | Maintain and report a constant physiological temperature (35-37°C). |
| [K+]o | Alters channel gating and drug potency. | Use and report a standardized extracellular potassium concentration. |
| Voltage Protocol | State-dependent block is protocol-dependent. | Employ standardized and consistent voltage-clamp protocols. |
| Cell System | Different expression levels and endogenous channels. | Use authenticated, stable cell lines. |
| Compound Handling | Adsorption to plastics, degradation. | Use low-binding materials, prepare fresh solutions. |
| Pacing Rate | Reverse use-dependence of IKr blockers. | Maintain and report a constant pacing frequency. |
Experimental Protocols
Protocol 1: Manual Patch-Clamp Electrophysiology for hERG (IKr) Current Measurement
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK293).
1. Cell Preparation:
- Culture hERG-expressing cells under standard conditions.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Prepare fresh serial dilutions in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Establish a whole-cell patch-clamp configuration.
- Maintain the bath temperature at a physiological level (e.g., 37°C) using a temperature controller.
- Apply a voltage-clamp protocol suitable for isolating hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[7]
- Allow the baseline current to stabilize by perfusing the cell with the extracellular solution.
- Apply increasing concentrations of this compound via the perfusion system, allowing the effect to reach a steady state at each concentration.
- At the end of the experiment, apply a high concentration of a known potent hERG blocker (e.g., Dofetilide or E-4031) to quantify the hERG-specific current.[7]
4. Data Analysis:
- Measure the peak tail current at -50 mV for each this compound concentration.
- Normalize the current at each concentration to the baseline current before drug application.
- Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound's dual action on cardiac cells.
Caption: Workflow for determining the IC50 of this compound on hERG channels.
References
- 1. Variability in high-throughput ion-channel screening data and consequences for cardiac safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in high-throughput ion-channel screening data and consequences for cardiac safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing storage conditions for Ersentilide stock solutions
This technical support center provides guidance on the optimal storage, handling, and troubleshooting of Ersentilide stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro applications, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is typically soluble in DMSO at high concentrations. For applications where DMSO may interfere with the experimental system, ethanol can be considered as an alternative solvent, although solubility may be lower. Always use anhydrous, high-purity solvents to minimize degradation.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[1] Storage at -80°C is generally preferred to minimize degradation over extended periods. For short-term storage (up to a few days), refrigeration at 4°C may be acceptable, but it is crucial to confirm the stability under these conditions for your specific experimental needs.
Q3: How long can I store this compound stock solutions?
A3: When stored properly at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and moisture absorption, this compound stock solutions in DMSO are expected to be stable for up to 6 months.[1] For solutions in ethanol, a shorter storage duration of 1-3 months at -20°C is recommended. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: How can I avoid precipitation of this compound when diluting the stock solution into my aqueous experimental medium?
A4: To prevent precipitation, it is recommended to perform a serial dilution. First, dilute the high-concentration stock solution into a smaller volume of your aqueous buffer or medium with vigorous vortexing. Then, add this intermediate dilution to the final volume of your experimental medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low, typically below 0.5%, to maintain solubility and minimize solvent-induced artifacts in your experiments.[1]
Q5: What are the signs of this compound degradation in my stock solution?
A5: Visual signs of degradation can include a change in color of the solution, the appearance of precipitates or cloudiness that does not dissolve upon warming, or a noticeable decrease in the expected biological activity in your assays. If you suspect degradation, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | 1. Inappropriate solvent. 2. Low-quality or wet solvent. 3. Insufficient mixing. | 1. Ensure you are using a recommended solvent like high-purity DMSO. 2. Use fresh, anhydrous solvent. 3. Gently warm the solution (e.g., in a 37°C water bath for a short period) and vortex thoroughly. Sonication can also aid in dissolution. |
| Precipitation observed in the stock solution upon storage at -20°C or -80°C | 1. The concentration of the stock solution is too high and exceeds its solubility at low temperatures. 2. The vial was not properly sealed, leading to solvent evaporation and an increase in concentration. 3. Absorption of water into the solvent. | 1. Prepare a new stock solution at a slightly lower concentration. 2. Before storing, gently warm the solution to redissolve the precipitate and then re-aliquot into properly sealed vials. 3. Ensure vials have tight-fitting caps and consider using parafilm to seal them. |
| Inconsistent or lower-than-expected activity in experiments | 1. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate initial weighing of the compound or calculation of concentration. 3. Precipitation of the compound in the final aqueous experimental medium. | 1. Prepare a fresh stock solution and aliquot it into single-use volumes. 2. Re-verify your calculations and ensure your balance is properly calibrated. 3. Review your dilution protocol. Consider a more gradual serial dilution. You can also visually inspect for any precipitate in your final working solution. |
| Solvent (DMSO/Ethanol) is affecting experimental results | 1. The final concentration of the solvent in the working solution is too high. 2. The cell type or experimental system is particularly sensitive to the solvent. | 1. Ensure the final solvent concentration is as low as possible, ideally below 0.1%. 2. Include a vehicle control in your experiments (medium with the same final concentration of the solvent) to account for any solvent effects.[1] 3. If possible, consider using a different solvent or a formulation of this compound that is more water-soluble. |
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Recommended Concentration Range | Short-Term Storage (≤ 1 week) | Long-Term Storage (1-6 months) |
| DMSO | 10-50 mM | 4°C | -20°C or -80°C |
| Ethanol | 1-10 mM | 4°C | -20°C |
Table 2: Hypothetical Stability of this compound in DMSO Stock Solution at Different Temperatures
| Storage Temperature | Time | Purity (%) |
| 4°C | 1 week | >98% |
| 4°C | 1 month | ~90% |
| -20°C | 6 months | >95% |
| -80°C | 12 months | >98% |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual stability may vary. It is always recommended to perform your own stability assessments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 446.52 g/mol , you would weigh 4.4652 mg.
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
References
Validation & Comparative
A Comparative Guide to Ersentilide and Amiodarone in Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties and mechanisms of action of ersentilide and amiodarone, two antiarrhythmic drugs with distinct profiles for the management of atrial fibrillation (AF). The information presented is based on available experimental data from preclinical models.
Executive Summary
This compound and amiodarone both exhibit antiarrhythmic properties relevant to the treatment of atrial fibrillation, but they achieve these effects through different mechanisms. This compound is a more targeted agent, primarily blocking the rapid component of the delayed rectifier potassium current (IKr) and exhibiting beta-1 adrenergic antagonism. In contrast, amiodarone is a broad-spectrum agent that affects multiple ion channels, including potassium, sodium, and calcium channels, in addition to possessing non-competitive alpha- and beta-adrenergic blocking properties. This fundamental difference in their mechanisms of action dictates their distinct electrophysiological profiles and potential clinical applications. While direct comparative studies in identical atrial fibrillation models are limited, this guide synthesizes available data to facilitate an evidence-based comparison.
Mechanism of Action and Signaling Pathways
This compound: this compound's primary mechanism involves the blockade of the IKr current, which is crucial for cardiac repolarization. By inhibiting this potassium channel, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This prolongation of the refractory period makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation. Additionally, its beta-1 adrenoceptor antagonist properties counteract the pro-arrhythmic effects of sympathetic stimulation on the heart, such as increased heart rate and arrhythmogenic calcium signaling.
Amiodarone: Amiodarone's antiarrhythmic effects are multifaceted. As a multi-channel blocker, it inhibits:
-
Potassium channels (Class III effect): Primarily IKr and IKs, leading to a significant prolongation of the APD and ERP.
-
Sodium channels (Class I effect): Particularly at rapid heart rates, slowing conduction velocity.
-
Calcium channels (Class IV effect): Weakly, contributing to slowing of the sinus rate and atrioventricular conduction.
-
Adrenergic receptors (Class II-like effect): Non-competitively blocks both alpha and beta-adrenergic receptors, mitigating the arrhythmogenic effects of catecholamines.
This broad spectrum of activity makes amiodarone effective in a wide range of arrhythmias but also contributes to its complex side-effect profile.
Signaling Pathway Diagrams
Below are graphical representations of the signaling pathways affected by this compound and amiodarone.
Caption: this compound Signaling Pathway
Caption: Amiodarone Multi-Target Signaling
Electrophysiological Effects: A Comparative Table
The following table summarizes the key electrophysiological effects of this compound and amiodarone based on data from canine models. It is important to note that the data for this compound is from healthy canine hearts, which may not fully reflect its effects in a diseased, fibrillating atrium.
| Electrophysiological Parameter | This compound (in healthy canine hearts) | Amiodarone (in canine AF models) |
| Action Potential Duration (APD) | Prolonged[1] | Significantly prolonged[2] |
| Effective Refractory Period (ERP) | Prolonged[1] | Significantly prolonged[2] |
| Vmax (Maximum upstroke velocity of AP) | No significant effect[1] | Rate-dependent reduction, more pronounced in atria[3] |
| Conduction Velocity | Not reported | Rate-dependent decrease[4] |
| Heart Rate | Attenuated isoproterenol-induced increase[1] | Decreased[5] |
| Atrioventricular (AV) Nodal Conduction | Not reported | Prolonged (increased AH interval)[5] |
Experimental Protocols
A common and reproducible method for inducing atrial fibrillation in canine models is through rapid atrial pacing. This technique mimics the atrial tachycardia that often precedes and sustains AF.
General Protocol for Rapid Atrial Pacing-Induced Atrial Fibrillation in a Canine Model
-
Animal Preparation: Mongrel dogs are anesthetized, and a transvenous pacing lead is inserted into the right atrial appendage under fluoroscopic guidance.[6][7]
-
Pacing Protocol: The right atrium is continuously paced at a high frequency (e.g., 400 beats per minute) for a specified duration (e.g., 6 weeks) to induce atrial remodeling and sustained AF.[6][7] In some acute models, AF is induced by rapid atrial pacing (e.g., 40 Hz) in the presence of an agent like phenylephrine to increase vagal tone.
-
Electrophysiological Studies: After the pacing period, electrophysiological parameters are measured. This includes recording atrial electrograms to determine the atrial fibrillation cycle length (AFCL), and assessing atrial vulnerability to induced AF through programmed electrical stimulation.[6][7]
-
Drug Administration: The test compound (this compound or amiodarone) is administered, typically intravenously, and the electrophysiological measurements are repeated to assess the drug's effects on AF maintenance and electrophysiological parameters.
Experimental Workflow Diagram
Caption: Canine Atrial Fibrillation Model Workflow
Conclusion
This compound and amiodarone represent two distinct pharmacological approaches to managing atrial fibrillation. This compound offers a targeted mechanism by focusing on IKr blockade and beta-1 adrenergic antagonism, which may translate to a more favorable side-effect profile. Amiodarone's broad-spectrum activity across multiple ion channels and adrenergic receptors provides robust antiarrhythmic efficacy but at the cost of a more complex and potentially severe side-effect profile.
The lack of direct head-to-head comparative studies in atrial fibrillation models highlights a critical knowledge gap. Future research should aim to evaluate these two agents under identical experimental conditions to provide a clearer understanding of their relative efficacy and electrophysiological effects in the context of atrial fibrillation. Such studies would be invaluable for guiding the development of novel antiarrhythmic therapies.
References
- 1. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial-Selective Effects of Chronic Amiodarone in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Chronic rapid atrial pacing. Structural, functional, and electrophysiological characteristics of a new model of sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Ersentilide's IKr Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Therefore, this document serves as a detailed guide to the methodologies required to generate such crucial selectivity data. The experimental protocols and data presentation formats described herein are designed to provide a robust and objective comparison of a compound's activity across multiple ion channels, a critical step in preclinical cardiac safety assessment.
Quantitative Comparison of Ion Channel Inhibition
A crucial aspect of evaluating a drug's cardiac liability and therapeutic window is to quantify its potency at various ion channels. This is typically expressed as the half-maximal inhibitory concentration (IC50). A highly selective compound will exhibit a significantly lower IC50 for its target channel compared to off-target channels.
While specific multi-channel IC50 data for Ersentilide is not publicly documented, Table 1 provides a template with hypothetical data for a selective IKr blocker to illustrate how such a comparative summary would be presented.
Table 1: Hypothetical Ion Channel Selectivity Profile of a Selective IKr Blocker
| Ion Channel | Current | Gene | IC50 (µM) |
| KCNH2 | IKr | hERG | 0.05 |
| KCNQ1/KCNE1 | IKs | KVLQT1/minK | > 30 |
| CACNA1C | ICaL | Cav1.2 | > 30 |
| SCN5A | INa | Nav1.5 | > 30 |
Note: The data in this table is illustrative and does not represent actual published data for this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cardiac action potential and a typical workflow for assessing ion channel selectivity.
References
A Comparative Analysis of Ersentilide and Ibutilide for Antiarrhythmic Therapy
A juxtaposition of a clinically established agent against a preclinically investigated compound for the management of cardiac arrhythmias.
This guide provides a comparative overview of ibutilide, a clinically approved antiarrhythmic agent, and ersentilide, a compound for which only preclinical data is currently available. The analysis is intended for researchers, scientists, and drug development professionals, offering a structured comparison of their known pharmacological properties, mechanisms of action, and available efficacy and safety data. Due to the disparity in their developmental stages, this comparison will highlight the extensive clinical profile of ibutilide alongside the preclinical findings for this compound.
Mechanism of Action
Both ibutilide and this compound exhibit Class III antiarrhythmic properties by interacting with cardiac ion channels to prolong the action potential duration (APD) and the effective refractory period (ERP) in myocardial cells. However, their detailed mechanisms show some distinctions.
Ibutilide: Ibutilide's primary mechanism involves a dual action on ion currents.[1][2] It blocks the rapid component of the delayed rectifier potassium current (IKr), which is a key current responsible for cardiac repolarization.[1] Additionally, and uniquely among many Class III agents, ibutilide also activates a slow inward sodium current (INa-s).[1][2] This combined effect leads to a significant prolongation of the action potential duration.
This compound: Preclinical studies indicate that this compound also blocks the delayed rectifier potassium current (IK).[3] A distinguishing feature of this compound is its additional activity as a beta-1 adrenoceptor antagonist.[3] This dual mechanism suggests that this compound may offer the benefits of both Class III antiarrhythmic action and beta-blockade, potentially mitigating proarrhythmic risks associated with sympathetic stimulation.
Signaling Pathway Diagrams
References
A Cross-Study Comparative Analysis of Ersentilide's Antiarrhythmic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic properties of Ersentilide, a Class III antiarrhythmic agent, with other relevant drugs in its class. The data presented is compiled from various preclinical studies, with a focus on quantitative endpoints and detailed experimental methodologies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a potent antiarrhythmic agent that has demonstrated significant efficacy in preventing ventricular fibrillation in preclinical models of sudden cardiac death. Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration.[1][2][3][4] Additionally, this compound exhibits weak beta-1 adrenergic blocking activity, which may contribute to its antiarrhythmic profile, particularly in the setting of heightened sympathetic tone.[5][6][7] This dual mechanism of action suggests a potential advantage over "pure" IKr blockers, which can lose efficacy under adrenergic stimulation.
This guide will delve into the quantitative data from key preclinical studies, detail the experimental protocols used to generate this data, and provide visual representations of its mechanism of action and experimental workflows.
Quantitative Data Comparison
The following tables summarize the antiarrhythmic efficacy and electrophysiological effects of this compound in comparison to other Class III antiarrhythmic agents. It is crucial to note that the data for Amiodarone and Dofetilide were not obtained from the identical experimental model as that used for this compound and Sotalol, which may influence a direct comparison.
Table 1: Efficacy in Preventing Ventricular Fibrillation (VF) in a Canine Model of Sudden Cardiac Death
| Drug | Dosage | Efficacy (VF Prevention) | Experimental Model |
| This compound | 1 mg/kg, i.v. | 85% (11 of 13 dogs)[5][7] | Conscious dogs with healed myocardial infarction (MI) undergoing exercise and ischemia.[5][7] |
| d,l-Sotalol | 8 mg/kg | 67% (6 of 9 dogs)[8] | Conscious dogs with healed MI undergoing exercise and ischemia.[8] |
| d-Sotalol | 8 mg/kg (3 injections) | 10% (1 of 10 dogs)[8] | Conscious dogs with healed MI undergoing exercise and ischemia.[8] |
| Amiodarone | Not specified | Effective in prevention[9] | Conscious canine preparation of sudden coronary death.[9] |
| Dofetilide | 100 mcg/kg, i.v. | Did not prevent VF post-coronary reperfusion[10] | Canine model of coronary ligation and reperfusion.[10] |
Table 2: Electrophysiological Effects in Canine Myocardium
| Parameter | This compound | Amiodarone | Sotalol | Dofetilide |
| Action Potential Duration (APD) | Prolonged[4] | Prolonged | Prolonged | Prolonged |
| Effective Refractory Period (ERP) | Prolonged[4] | Prolonged | Prolonged | Prolonged |
| IKr Blockade | Yes[4] | Yes[11] | Yes[8] | Yes[10] |
| Beta-Blockade | Weak β1-antagonist[4] | Yes (non-selective)[11] | Yes (non-selective)[11] | No |
| Heart Rate | Lowered during exercise and ischemia[7] | Decreased | Decreased | Negative chronotropic effect[10] |
| QTc Interval | Prolonged by 9.6%[6] | Prolonged | Prolonged | Prolonged |
Experimental Protocols
The primary experimental model cited for this compound's efficacy in preventing ventricular fibrillation is the conscious canine model of sudden cardiac death. This model is designed to simulate the clinical scenario of a myocardial infarction survivor experiencing a fatal arrhythmia during physical exertion.
Canine Model of Sudden Cardiac Death
-
Animal Model: Adult mongrel dogs.
-
Induction of Myocardial Infarction: A two-stage occlusion of the left anterior descending coronary artery is performed to create a healed anterior wall myocardial infarction. This is typically done under anesthesia, and the animals are allowed to recover for 3-4 weeks.[12]
-
Instrumentation: Prior to the terminal experiment, dogs are instrumented for the measurement of electrocardiogram (ECG), blood pressure, and for coronary artery occlusion. A hydraulic occluder is placed around the left circumflex coronary artery.
-
Arrhythmia Induction Protocol:
-
The conscious, unsedated dogs are subjected to a submaximal exercise stress test on a treadmill.
-
In the last minute of exercise, the left circumflex coronary artery is occluded for a period of two minutes, inducing myocardial ischemia.[7][8]
-
This combination of exercise-induced sympathetic activation and acute ischemia in the presence of a healed infarct reliably induces ventricular fibrillation in susceptible animals.[7][8]
-
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously before the exercise and ischemia protocol.
-
Endpoint: The primary endpoint is the prevention of ventricular fibrillation during the ischemic period.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating Antiarrhythmic Efficacy
Caption: Workflow for canine sudden death model.
Logical Comparison of Class III Antiarrhythmic Mechanisms
Caption: Mechanistic comparison of Class III drugs.
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. lecturio.com [lecturio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The electrophysiologic effects of this compound on canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifibrillatory efficacy of this compound, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K+ channel blockade in the prevention of ventricular fibrillation in dogs with acute ischemia and enhanced sympathetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ventricular fibrillation in a conscious canine preparation of sudden coronary death--prevention by short- and long-term amiodarone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of dofetilide, a class III antiarrhythmic drug, on various ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Vagal stimulation and prevention of sudden death in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Ersentilide from Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antiarrhythmic agent Ersentilide, benchmarking its preclinical profile against the established drugs Amiodarone and Dofetilide. The primary objective is to assess the translational potential of this compound by comparing its performance in animal models to the known preclinical and clinical characteristics of successful antiarrhythmic therapies for atrial fibrillation (AF). A significant data gap exists as no clinical trial data for this compound is publicly available. This guide, therefore, offers a predictive assessment based on the available preclinical evidence.
Executive Summary
This compound is a Class III antiarrhythmic agent with a unique pharmacological profile that includes both IKr channel blockade and weak beta-adrenergic antagonism. Preclinical studies, predominantly in canine models, demonstrate its efficacy in prolonging action potential duration and preventing ventricular fibrillation. This profile suggests a potential for both rhythm and rate control in atrial fibrillation. However, the lack of clinical trial data makes a definitive assessment of its translational potential challenging. By comparing its preclinical data with that of Amiodarone and Dofetilide, two widely used antiarrhythmics with known translational pathways, we can infer potential strengths and weaknesses of this compound's clinical prospects.
Mechanism of Action: A Shared Pathway with a Unique Addition
This compound, Amiodarone, and Dofetilide all exert their primary antiarrhythmic effect by blocking the rapid component of the delayed rectifier potassium current (IKr). This blockade prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), key mechanisms for terminating and preventing re-entrant arrhythmias like atrial fibrillation. Amiodarone is known for its complex pharmacology, affecting multiple ion channels, while Dofetilide is a more selective IKr blocker. This compound distinguishes itself by combining IKr blockade with beta-adrenergic antagonism, a property that may offer advantages in conditions of high sympathetic tone.
Preclinical Efficacy and Electrophysiology: A Comparative Analysis
The following tables summarize key preclinical findings for this compound, Amiodarone, and Dofetilide, primarily from canine models of arrhythmia. These models are crucial for assessing a drug's potential antiarrhythmic and proarrhythmic effects before human trials.
Table 1: Electrophysiological Effects in Canine Myocardium
| Parameter | This compound | Amiodarone (Chronic) | Dofetilide |
| Action Potential Duration (APD) | Prolonged ventricular APD by 30%[1] | Significantly increased APD90 in atria and ventricles[2][3] | Increased monophasic APD[4] |
| Effective Refractory Period (ERP) | Prolonged ERP in Purkinje fibers, atria, and ventricles[5] | Prolonged atrial and ventricular ERP[2][3] | Prolonged atrial ERP[6] |
| Heart Rate | Lowered heart rate at rest and during exercise[1][7] | Generally associated with bradycardia | No significant change in heart rate[8] |
| Proarrhythmic Potential (Torsades de Pointes - TdP) | Not reported to induce TdP in studied models | Low incidence of TdP | Can induce TdP, especially in models of AV block[4][9] |
Table 2: Efficacy in Canine Arrhythmia Models
| Animal Model | This compound | Amiodarone (Chronic) | Dofetilide |
| Healed Myocardial Infarction + Ischemia/Exercise | Prevented Ventricular Fibrillation in 85% of susceptible dogs[1][7] | N/A | N/A |
| Chronic Atrioventricular (AV) Block | N/A | Decreased duration of burst pacing-induced atrial fibrillation[6] | High incidence of TdP in this model[4][9][10] |
| Pulmonary Vein Sleeve Preparations | N/A | Suppressed triggered activity[11] | N/A |
Experimental Protocols
A summary of the methodologies for key cited animal studies is provided below to aid in the interpretation of the preclinical data.
This compound in Conscious Dogs with Healed Myocardial Infarction:
-
Animal Model: Dogs with a healed myocardial infarction.
-
Arrhythmia Induction: A combination of sub-maximal treadmill exercise and a two-minute occlusion of the circumflex coronary artery to induce ventricular fibrillation.
-
Drug Administration: this compound was administered intravenously.
-
Key Endpoints: Incidence of ventricular fibrillation, heart rate, and monophasic action potential duration.[1][7]
Chronic Amiodarone in Canine Atria:
-
Animal Model: Dogs treated with oral amiodarone (40 mg/kg daily for 6 weeks).
-
Preparations: Isolated, coronary-perfused right atrial and left-ventricular wedge preparations, and superfused pulmonary vein sleeves.
-
Measurements: Transmembrane action potentials were recorded using microelectrodes to assess APD, ERP, and Vmax.
-
Arrhythmia Induction: Acetylcholine and burst pacing were used to induce atrial fibrillation.[2][3][11]
Dofetilide in a Canine Model of Torsade de Pointes:
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Animal Model: Dogs with chronic complete atrioventricular (AV) block, which leads to electrical remodeling and susceptibility to drug-induced TdP.
-
Drug Administration: Dofetilide (0.025 mg/kg) was infused intravenously over 5 minutes.
-
Key Endpoints: Incidence of Torsade de Pointes, QT interval, and monophasic action potential duration in both ventricles.[4][10]
Clinical Translation of Comparator Drugs: Amiodarone and Dofetilide
The successful translation of Amiodarone and Dofetilide from preclinical models to clinical use provides a valuable benchmark.
Table 3: Clinical Efficacy and Safety in Atrial Fibrillation
| Parameter | Amiodarone | Dofetilide |
| Conversion of AF to Sinus Rhythm | Oral amiodarone converted 34% of patients with chronic AF to sinus rhythm[5]. Intravenous administration shows higher acute conversion rates[1]. | Intravenous dofetilide converted 30% of patients with AF/atrial flutter to sinus rhythm[8]. Oral dofetilide (500 mcg BID) had a 29.9% conversion rate[12]. |
| Maintenance of Sinus Rhythm (1-year) | Freedom from recurrence was 84% at 1 year in one pooled analysis[7]. Another study showed 65% remained in sinus rhythm[13]. | Probability of remaining in sinus rhythm at 1 year was 58% for the 500 mcg BID dose[12]. In a comparative study, 63% maintained sinus rhythm over a mean follow-up of 19 months[14][15]. |
| Key Safety Concerns | Proarrhythmia is a risk, but it also has significant non-cardiac side effects (thyroid, pulmonary, liver) with chronic use. | Proarrhythmia, specifically Torsade de Pointes, is a primary safety concern, necessitating in-hospital initiation for monitoring[16][17]. The incidence of TdP is around 0.8% to 3%[12][14]. |
Assessment of this compound's Translational Potential
Strengths Based on Preclinical Data:
-
Dual Mechanism of Action: The combination of IKr blockade and beta-adrenergic antagonism is promising. The beta-blockade could mitigate the proarrhythmic risk associated with IKr blockers, especially in the context of high sympathetic activity, which is often a trigger for arrhythmias. The preclinical data supports this, showing this compound's effectiveness in preventing VF in a model where sympathetic stimulation is a key component[1][7].
-
Efficacy in a Robust Animal Model: The prevention of ventricular fibrillation in a post-myocardial infarction canine model is a strong indicator of potent antiarrhythmic activity.
-
Favorable Proarrhythmic Profile (in animals): The absence of Torsade de Pointes in the reported animal studies is a significant potential advantage over pure IKr blockers like Dofetilide.
Challenges and Unknowns for Clinical Translation:
-
Lack of Clinical Data: This is the most significant hurdle in assessing translational potential. Without Phase I data on safety, tolerability, and pharmacokinetics in humans, any prediction remains speculative.
-
Atrial vs. Ventricular Efficacy: While highly effective against ventricular fibrillation in the canine model, its specific efficacy for terminating and preventing atrial fibrillation has not been as extensively detailed in the available literature. The successful translation of Amiodarone and Dofetilide was heavily dependent on their demonstrated efficacy in AF.
-
Predictability of Proarrhythmia: While animal models are useful, they do not perfectly predict the risk of proarrhythmia in the diverse human population. The true incidence of TdP with this compound would only be revealed in human trials.
Conclusion
This compound exhibits a promising preclinical profile, with a unique mechanism of action that could offer a superior safety and efficacy profile compared to existing antiarrhythmics. Its potent antifibrillatory effects in a challenging canine model are noteworthy. However, the complete absence of publicly available clinical trial data makes a definitive assessment of its translational potential impossible.
Based on a comparative analysis with Amiodarone and Dofetilide, if the preclinical efficacy and, critically, the favorable proarrhythmic safety profile of this compound translate to humans, it could represent a significant advancement in the management of cardiac arrhythmias. The next crucial step is the initiation and reporting of Phase I clinical trials to establish its safety and pharmacokinetic profile in humans. Until then, its translational potential remains a promising but unproven hypothesis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Synergistic Electrophysiologic and Antiarrhythmic Effects of the Combination of Ranolazine and Chronic Amiodarone in Canine Atria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of amiodarone for the termination of chronic atrial fibrillation and maintenance of normal sinus rhythm: a prospective, multicenter, randomized, controlled, double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo electropharmacological effects of amiodarone and candesartan on atria of chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of amiodarone in patients with atrial fibrillation with and without left ventricular dysfunction: a pooled analysis of AFFIRM and AF-CHF trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Intravenously Administered Dofetilide in Acute Termination of Atrial Fibrillation and Flutter: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Antiarrhythmic Effects of Chronic Amiodarone in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of oral dofetilide in converting to and maintaining sinus rhythm in patients with chronic atrial fibrillation or atrial flutter: the symptomatic atrial fibrillation investigative research on dofetilide (SAFIRE-D) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of amiodarone for the prevention of atrial fibrillation recurrence after cardioversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jacc.org [jacc.org]
- 15. Comparative Efficacy of Dofetilide Versus Amiodarone in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety of dofetilide in stable patients and investigating traits of susceptibility to torsade de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of Ersentilide: A Procedural Guide
I. Hazard Assessment and Characterization
The initial and most critical step is to determine the potential hazards associated with Ersentilide. In the absence of a specific SDS, information can be gathered from various sources:
-
Internal Documentation: Review all internal research notes, synthesis records, and any preliminary toxicological data.
-
Analogous Compounds: Analyze the structure of this compound and compare it to compounds with known toxicological and hazard profiles. This can provide clues about its potential for reactivity, toxicity, corrosivity, or ignitability.
-
Supplier Information: If this compound was sourced externally, contact the supplier to request any available safety information or an SDS.
Any chemical waste of unknown identity must be treated as hazardous.[1] The Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA), and it is imperative that such waste is not disposed of in regular trash or down the sewer system.[2]
II. Consultation with Environmental Health and Safety (EHS)
Before proceeding with any disposal steps, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. EHS professionals are trained to manage hazardous chemical waste and can provide institution-specific procedures.[1][2] They will assist in:
-
Properly classifying the waste.
-
Providing the correct waste containers and labels.
-
Scheduling a hazardous waste pickup.
Disposal of chemicals via the sanitary sewer is only permissible with written permission from EHS.[2]
III. Proper Waste Segregation and Storage
Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions.
-
Segregation: Store this compound waste separately from incompatible materials. As a general rule, keep acids and bases separate, and segregate oxidizing agents from reducing agents and organic compounds.[3]
-
Containers: Use only appropriate, leak-proof containers for waste storage; plastic is often preferred over glass to minimize the risk of breakage.[2] The container must be compatible with the chemical properties of this compound. The original container is often a suitable choice if it is in good condition.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, toxic), and the date of waste generation.[2][3]
-
Storage Location: Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.[3][4]
-
Secondary Containment: Always place waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills.[5]
IV. Waste Disposal Procedure
-
Container Preparation: Select a compatible waste container and affix a hazardous waste tag provided by your EHS department.[2]
-
Waste Transfer: Carefully transfer the this compound waste into the prepared container. If the original container is used, ensure the label is not defaced and attach the hazardous waste tag.[6] For chemically contaminated solid waste, such as gloves or absorbent paper, double-bag the materials in clear plastic bags.[5]
-
Labeling: Fill out the hazardous waste tag completely and legibly. Include all components of a mixture and their approximate concentrations.[2]
-
Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[3][7] Store it in the designated SAA with secondary containment.
-
Request Pickup: Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your EHS department according to your institution's procedures.[6]
Disposal of Empty Containers:
An empty container that held a hazardous substance must be properly managed. For acutely toxic chemicals, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7][8] After proper rinsing, deface the original label and dispose of the container as regular trash or as instructed by EHS.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 (with EHS permission) | [9] |
| Maximum SAA Storage | 55 gallons of hazardous waste | [4] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | [4] |
| Container Rinsate Volume | Approximately 5% of the container volume per rinse | [7] |
Experimental Protocols
As this compound is an investigational compound, specific experimental protocols for its disposal are not published. The protocol to be followed is the general procedure for the disposal of hazardous chemical waste as outlined by your institution's EHS department and in compliance with federal, state, and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
